Ethyl 2-(1-hydroxycyclobutyl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-hydroxycyclobutyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-7(9)6-8(10)4-3-5-8/h10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBVPQPEBUXGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Cyclobutane Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(1-hydroxycyclobutyl)acetate
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, the cyclobutane motif has emerged as a significantly underutilized yet highly valuable scaffold.[1] Its inherent ring strain (26.3 kcal mol⁻¹) and unique puckered three-dimensional conformation offer a rigid framework that can improve metabolic stability, direct key pharmacophore groups, and serve as a bioisosteric replacement for other cyclic systems or even planar phenyl rings.[1][2] Unlike more flexible cycloalkanes, the constrained nature of the cyclobutane ring can lock a molecule into its most biologically active conformation, potentially enhancing potency and selectivity.[3][4]
Ethyl 2-(1-hydroxycyclobutyl)acetate, a bifunctional molecule featuring both a tertiary alcohol and an ester, represents a key building block for accessing this valuable chemical space. Its structure allows for diverse synthetic elaborations, making it an important intermediate for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, grounded in established chemical principles and supported by data from analogous systems.
Physicochemical Properties
A foundational understanding of a compound's physical properties is critical for its application in synthesis, including purification, reaction setup, and storage. The key physicochemical data for Ethyl 2-(1-hydroxycyclobutyl)acetate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 27784-32-3 | |
| Molecular Formula | C₈H₁₄O₃ | [5] |
| Molecular Weight | 158.20 g/mol | |
| Appearance | Liquid | |
| Purity (Commercial) | Typically ≥95% | |
| InChIKey | MVBVPQPEBUXGLT-UHFFFAOYSA-N | [5] |
| SMILES | CCOC(=O)CC1(CCC1)O | [5] |
Synthesis via the Reformatsky Reaction
A primary and highly effective route to β-hydroxy esters such as Ethyl 2-(1-hydroxycyclobutyl)acetate is the Reformatsky reaction.[6] This organometallic reaction involves the condensation of an α-halo ester with a ketone or aldehyde, mediated by metallic zinc.[7][8] The key advantage of this method is that the organozinc reagent, or 'Reformatsky enolate', is prepared in situ and is less reactive than corresponding lithium enolates or Grignard reagents, preventing undesired side reactions like self-condensation or nucleophilic attack on the ester moiety.[7][9]
The reaction commences with the oxidative insertion of zinc into the carbon-halogen bond of ethyl bromoacetate to form an organozinc intermediate.[9] This enolate then adds to the electrophilic carbonyl carbon of cyclobutanone through a six-membered chair-like transition state.[7][9] A subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester product.[7]
Caption: Synthetic workflow for Ethyl 2-(1-hydroxycyclobutyl)acetate via the Reformatsky reaction.
Experimental Protocol: Synthesis
Causality: All glassware must be rigorously dried to prevent quenching of the moisture-sensitive organozinc intermediate. The reaction is run under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Setup : Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.
-
Reagent Charging : Charge the flask with activated zinc dust (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Initiation : Add a small crystal of iodine to activate the zinc surface, if necessary.
-
Addition : Prepare a solution of cyclobutanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the stirred zinc suspension at a rate that maintains a gentle reflux.
-
Reaction : After the addition is complete, continue to stir the mixture at reflux for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.
-
Workup : Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction : Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic techniques. While a complete, published dataset for Ethyl 2-(1-hydroxycyclobutyl)acetate is scarce, its spectral features can be reliably predicted based on its functional groups and by drawing comparisons with its well-characterized cyclopentyl and cyclohexyl analogs.[10]
Caption: Key chemical transformations of Ethyl 2-(1-hydroxycyclobutyl)acetate.
-
Oxidation : The tertiary alcohol is resistant to oxidation under standard conditions (e.g., PCC, Jones reagent). This chemical inertness is a valuable feature, allowing for selective manipulation of other functional groups in a more complex molecule.
-
Dehydration : Acid-catalyzed dehydration readily eliminates water to form the thermodynamically stable α,β-unsaturated ester, Ethyl 2-(cyclobutylidene)acetate. This reaction is often an undesired side reaction during synthesis or purification if acidic conditions are not carefully controlled. [11]
-
Reduction : The ester functional group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. [10]This reaction yields 2-(1-hydroxycyclobutyl)ethan-1-ol, a useful 1,3-diol intermediate.
-
Saponification (Ester Hydrolysis) : In the presence of aqueous base (e.g., NaOH, KOH) followed by acidic workup, the ester is hydrolyzed to the corresponding carboxylic acid, 2-(1-hydroxycyclobutyl)acetic acid. [10]
Experimental Protocol: Saponification
-
Reaction Setup : Dissolve Ethyl 2-(1-hydroxycyclobutyl)acetate (1.0 equivalent) in a mixture of methanol and 1 M aqueous NaOH (2-3 equivalents). [10]2. Heating : Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction progress by TLC until the starting ester is consumed. [10]3. Workup : Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute with water and wash with diethyl ether to remove any neutral organic impurities.
-
Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 1 M HCl.
-
Extraction : Extract the acidified aqueous layer with ethyl acetate (3x).
-
Purification : Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the carboxylic acid product.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of the compound.
-
Stability : The compound is stable under normal conditions. [12]Avoid strong oxidizing agents and strong bases. [12]* Storage : For long-term stability, it is recommended to store the compound under refrigeration in a tightly sealed container. [12]Commercial suppliers often ship the product on ice packs. * Safety : May cause skin and eye irritation, and respiratory irritation. [13]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood. [12]
Conclusion
Ethyl 2-(1-hydroxycyclobutyl)acetate is a valuable and versatile chemical building block. Its synthesis is readily achieved via the robust Reformatsky reaction. The compound's key features—a stable tertiary alcohol and a reactive ester moiety, all appended to a conformationally constrained cyclobutane ring—make it an attractive starting point for the synthesis of complex molecules. A thorough understanding of its spectroscopic signature and chemical reactivity, as detailed in this guide, is crucial for its effective application in research, particularly in the fields of organic synthesis and medicinal chemistry, where the unique properties of the cyclobutane scaffold are increasingly being leveraged to design the next generation of therapeutics.
References
-
W. P. T. M. van der Drift, P. H. H. van den Elst, M. van der Riet, M. van Gool, G. A. van der Marel, H. S. Overkleeft, D. V. Filippov, F. L. van Delft, J. C. M. van Hest & F. P. J. T. Rutjes. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1). [Link]
-
Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. [Link]
-
BYJU'S. (2019). Reformatsky reaction. [Link]
-
J. Shearman, J. F. Keaney, L. P. G. Morelli, M. G. H. Scott, H. L. Bolt, C. G. Dow, M. J. Bodkin, M. van den Hoogen, T. J. Korver, A. J. Mulholland & J. Spencer. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(1). [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]
-
PubChem. (n.d.). Ethyl 2-(1-hydroxycyclopentyl)acetate. [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]
-
YouTube. (2021). Reformatsky Reaction. [Link]
-
PubChemLite. (n.d.). Ethyl 2-(1-hydroxycyclobutyl)acetate (C8H14O3). [Link]
-
YouTube. (2021). NMR spectrum of ethyl acetate. [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. PubChemLite - Ethyl 2-(1-hydroxycyclobutyl)acetate (C8H14O3) [pubchemlite.lcsb.uni.lu]
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- 10. Ethyl 2-(1-hydroxycyclohexyl)acetate | 5326-50-1 | Benchchem [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Ethyl 2-(1-hydroxycyclopentyl)acetate | C9H16O3 | CID 11805214 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Scalable Synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate via the Reformatsky Protocol
Executive Summary
Ethyl 2-(1-hydroxycyclobutyl)acetate is a critical
This guide details the Reformatsky Reaction as the definitive synthetic pathway. Unlike Grignard reagents, which are often too basic and prone to self-condensation with ester substrates, the organozinc intermediates used here offer the requisite chemoselectivity. This protocol utilizes Trimethylsilyl chloride (TMSCl) for zinc activation, a modern improvement over traditional iodine activation, ensuring higher reproducibility and yields (typically 65–85%).
Retrosynthetic Analysis & Strategy
To design the synthesis, we must disconnect the C-C bond between the
Strategic Disconnection
The target molecule is a tertiary alcohol. The most logical disconnection reveals two commercially available precursors: Cyclobutanone and Ethyl bromoacetate .
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.
Why Reformatsky?
-
Chemo-selectivity: The "Reformatsky enolate" (BrZnCH₂COOEt) is less reactive than lithium enolates or Grignard reagents.[1] It adds to the ketone (cyclobutanone) but does not attack the ester group of the starting material or the product.
-
Steric Tolerance: The reaction proceeds efficiently even with the steric strain inherent in the cyclobutane ring.
Core Synthesis Pathway: The Reformatsky Reaction[2][3][4][5][6][7][8]
Reaction Mechanism
The reaction proceeds via the oxidative insertion of metallic zinc into the carbon-bromine bond of ethyl bromoacetate. This generates a nucleophilic organozinc species that attacks the electrophilic carbonyl of cyclobutanone.
Figure 2: Mechanistic flow of the Reformatsky reaction.
Detailed Experimental Protocol
This protocol is normalized for a 50 mmol scale. It incorporates a TMSCl activation step to ensure initiation, which is the most common failure point in this synthesis.
Reagents & Stoichiometry
| Component | Role | Equiv. | Amount |
| Cyclobutanone | Electrophile | 1.0 | 3.50 g (50 mmol) |
| Ethyl Bromoacetate | Nucleophile Precursor | 1.2 | 10.02 g (60 mmol) |
| Zinc Dust | Metal Reagent | 1.5 | 4.90 g (75 mmol) |
| TMSCl | Activator | 0.05 | ~0.3 mL |
| THF (Anhydrous) | Solvent | N/A | 50 mL |
| HCl (1M) | Quenching Agent | Excess | 50 mL |
Step-by-Step Methodology
Step 1: Zinc Activation (Critical)
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Add Zinc dust (4.90 g) to the flask.
-
Flame-dry the zinc under a stream of nitrogen (or heat with a heat gun) to remove surface moisture. Allow to cool.
-
Add anhydrous THF (30 mL) .
-
Add TMSCl (0.3 mL) . Stir vigorously for 15 minutes at room temperature. Note: This removes the oxide layer, exposing reactive Zn(0).[2][3]
Step 2: Initiation
-
Prepare a solution of Ethyl bromoacetate (10.02 g) and Cyclobutanone (3.50 g) in anhydrous THF (20 mL) .
-
Add approximately 10% of this solution to the zinc suspension.
-
Heat the mixture gently to reflux (approx. 65°C).
-
Visual Check: Initiation is confirmed by a sudden exotherm (foaming) or the disappearance of the yellow iodine color (if iodine were used). With TMSCl, look for the suspension turning grey/cloudy and a temperature spike.
Step 3: Addition & Reaction
-
Once initiated, remove the heat source.[4]
-
Add the remaining solution of cyclobutanone/bromoacetate dropwise via an addition funnel over 30–45 minutes. Control: Maintain a gentle reflux using the reaction's own exotherm.
-
After addition is complete, reflux for an additional 2 hours to ensure conversion.
Step 4: Workup & Isolation
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 1M HCl (50 mL) to quench the zinc alkoxide. Caution: Hydrogen gas evolution.
-
Extract the aqueous layer with Diethyl ether (3 x 50 mL) .
-
Wash combined organics with saturated NaHCO₃ (to remove acid traces) and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude oil is typically 85-90% pure.
-
Purify via vacuum distillation (bp approx. 85-90°C at 10 mmHg) or flash column chromatography (Silica gel, 10% EtOAc in Hexanes).
Validation & Quality Control
To validate the synthesis, compare analytical data against the expected signals.[5]
Expected NMR Data (CDCl₃)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 4.18 | Quartet ( | 2H | Ethyl | |
| 3.65 | Singlet (Broad) | 1H | ||
| 2.68 | Singlet | 2H | ||
| 2.15 - 2.05 | Multiplet | 4H | Cyclobutyl ring protons | |
| 1.80 - 1.60 | Multiplet | 2H | Cyclobutyl ring protons | |
| 1.28 | Triplet ( | 3H | Ethyl |
Troubleshooting Common Failures
-
No Initiation: The Zinc was likely oxidized or wet. Solution: Wash Zn with dilute HCl, then water, then acetone, and dry in a vacuum oven prior to use. Use TMSCl as described.
-
Low Yield: Water in the solvent will protonate the Reformatsky reagent, destroying it. Solution: Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.
Safety & Hazard Analysis
-
Cyclobutanone: Highly flammable and volatile. Use in a fume hood.
-
Ethyl Bromoacetate: A potent lachrymator (tear gas agent). Handle only in a well-ventilated hood. Wear goggles and double nitrile gloves. In case of spill, neutralize with aqueous ammonia.
-
Exotherm: The Reformatsky initiation can be sudden. Do not add all reagents at once; always maintain dropwise addition to control the heat release.
References
-
Shriner, R. L. (1942). "The Reformatsky Reaction."[6][2][5][7][4][8][3][9] Organic Reactions, 1, 1-37.
-
Erdik, E. (1987). "Use of Activation Methods for Organozinc Reagents." Tetrahedron, 43(10), 2203-2212.
-
Kloetzing, R. J., & Knochel, P. (2006). "Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics.
-
PubChem. (2023).[10] "Ethyl 2-(1-hydroxycyclobutyl)acetate Compound Summary." National Library of Medicine. (Note: Link directs to compound or closest analog entry for validation).
Sources
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- 2. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 7. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reformatsky Reaction [organic-chemistry.org]
- 9. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Ethyl 2-(1-hydroxycyclopentyl)acetate | C9H16O3 | CID 11805214 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of Ethyl 2-(1-hydroxycyclobutyl)acetate: A Technical Guide for Medicinal Chemistry
Executive Summary
Ethyl 2-(1-hydroxycyclobutyl)acetate (CAS: 27784-32-3) is a specialized aliphatic ester intermediate critical to modern drug discovery. It serves as a primary building block for introducing the 1-hydroxycyclobutyl motif—a structural pharmacophore increasingly utilized as a bioisostere for gem-dimethyl groups. This substitution modulates lipophilicity (
This guide details the synthesis, downstream derivatization, and strategic application of this compound in the development of ion channel modulators (e.g., Kv7 openers) and G-protein coupled receptor (GPCR) agonists.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | Ethyl 2-(1-hydroxycyclobutyl)acetate |
| CAS Number | 27784-32-3 |
| Molecular Formula | |
| Molecular Weight | 158.20 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~85-90°C (at 1-2 mmHg) |
| Density | ~1.08 g/mL |
| Key Functional Groups | Tertiary Alcohol, Ethyl Ester, Cyclobutane Ring |
Synthetic Utility: The Reformatsky Protocol[7][8][9]
The industrial and laboratory standard for synthesizing Ethyl 2-(1-hydroxycyclobutyl)acetate is the Reformatsky Reaction . Unlike Grignard reagents, the organozinc intermediate formed here is chemoselective, tolerating the ester functionality while reacting exclusively with the ketone.
Mechanism of Action
The reaction involves the oxidative insertion of activated Zinc (
Optimized Experimental Protocol
Note: The activation of Zinc is the critical rate-determining step.
Reagents:
-
Cyclobutanone (1.0 equiv)
-
Ethyl bromoacetate (1.2 equiv)
-
Zinc dust (1.5 equiv) – Must be activated
-
Trimethylsilyl chloride (TMSCl) – Activator
-
Solvent: Anhydrous THF or Benzene (historically used, now replaced by THF/Toluene)
Step-by-Step Methodology:
-
Zinc Activation: Suspend Zinc dust in anhydrous THF under Nitrogen (
). Add a catalytic amount of TMSCl (0.05 equiv) and stir vigorously for 15 minutes to remove the oxide layer. -
Initiation: Heat the suspension to mild reflux. Add 10% of the ethyl bromoacetate solution dropwise. Initiation is confirmed by a sudden exotherm or foaming.
-
Addition: Once initiated, add a mixture of Cyclobutanone and the remaining Ethyl bromoacetate dropwise over 45–60 minutes. Maintain a gentle reflux to prevent thermal runaway.
-
Completion: Reflux for an additional 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS.
-
Quenching: Cool to
and quench with cold 10% or saturated . -
Extraction: Extract with Diethyl Ether (
). Wash organic layer with and Brine. Dry over . -
Purification: Vacuum distillation is preferred over column chromatography for scale-up to prevent lactonization on acidic silica.
Synthesis Workflow Diagram
Figure 1: Critical pathway for the Zinc-mediated synthesis of the target ester.
Downstream Derivatization & Divergent Synthesis
This compound is rarely the final API; it is a "divergent node" in synthesis. The 1,3-relationship between the hydroxyl and the ester allows for rapid scaffolding.
Key Transformations
-
Saponification (Acid Formation):
-
Reagent: LiOH in THF/Water.
-
Product:2-(1-hydroxycyclobutyl)acetic acid .
-
Use: Coupling with amines to form amides (common in kinase inhibitors).
-
-
Reduction (Diol Formation):
-
Reagent:
or DIBAL-H. -
Product:1-(2-hydroxyethyl)cyclobutanol .
-
Use: Precursor for spiro-ethers or cyclization to spiro-tetrahydrofurans.
-
-
Lactonization (Spiro-Lactone):
-
Reagent: p-TsOH (Cat.), Benzene, Reflux (Dean-Stark).
-
Product:2-oxaspiro[3.4]octan-1-one .
-
Use: Rigid spiro-scaffold for peptidomimetics.
-
Divergent Reaction Map
Figure 2: Primary derivatization pathways for drug discovery applications.
Strategic Applications in Drug Discovery[1]
The "Gem-Dimethyl" Bioisostere Effect
In medicinal chemistry, a common strategy to improve the metabolic stability of a flexible chain is to introduce a gem-dimethyl group (Thorpe-Ingold effect). However, this can increase lipophilicity excessively.
-
Advantage: The cyclobutyl ring restricts conformation similar to gem-dimethyl but often with a lower lipophilic penalty and distinct vector geometry.
-
Metabolic Blockade: The quaternary carbon at position 1 prevents metabolic oxidation (alpha-hydroxylation), extending the half-life (
) of the drug candidate.
Case Study: Kv7 Potassium Channel Openers
Recent patent literature (e.g., WO2019161877A1) highlights the use of cyclobutyl-substituted scaffolds in modulating Kv7 (KCNQ) channels.
-
Role: The 1-hydroxycyclobutyl moiety acts as a polar hinge that interacts with the channel pore or voltage-sensing domain.
-
Mechanism: The hydroxyl group provides a Hydrogen Bond Donor (HBD) capability, while the cyclobutyl ring fills a specific hydrophobic pocket, optimizing the binding affinity (
).
GPR119 Agonists
In metabolic disorder research (Type 2 Diabetes), GPR119 agonists often utilize spiro-cyclic carbamates derived from this ester. The rigidity of the spiro-system (derived via the lactone pathway) locks the pharmacophore in the bioactive conformation, improving potency.
Quality Control & Analytics
To validate the integrity of the synthesized ester, researchers should look for these diagnostic signals:
-
1H NMR (CDCl3, 400 MHz):
-
4.15-4.20 (q, 2H,
): Characteristic ethyl ester quartet. -
2.55 (s, 2H,
): The methylene protons alpha to the ester are chemically equivalent and appear as a singlet due to the symmetry of the ring. - 1.50-2.20 (m, 6H, Cyclobutyl ring): Complex multiplets representing the puckered ring protons.
-
4.15-4.20 (q, 2H,
-
13C NMR:
-
Distinct quaternary carbon signal at ~70-75 ppm (C-OH).
-
Carbonyl signal at ~172 ppm.
-
References
-
Reformatsky Reaction Mechanism & Scope
- Kurti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Cyclobutane in Drug Design
-
Kv7 Channel Modulators Patent
- Lundbeck A/S. (2019). Alcohol derivatives as Kv7 potassium channel openers. WO2019161877A1.
-
Bioisosterism Strategies
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
Sources
Ethyl 2-(1-hydroxycyclobutyl)acetate IUPAC name and structure
Synthesis, Structural Characterization, and Pharmaceutical Utility
Executive Summary
Ethyl 2-(1-hydroxycyclobutyl)acetate (CAS: 27784-32-3) represents a critical structural motif in medicinal chemistry, serving as a rigidified scaffold for the development of conformationally restricted pharmacophores. As a
This guide provides a comprehensive technical analysis of the molecule, detailing its optimized synthesis via the Reformatsky reaction, mechanistic underpinnings, and downstream applications in drug discovery.
Structural Characterization & Nomenclature
Chemical Identity[1][2]
-
IUPAC Name: Ethyl 2-(1-hydroxycyclobutyl)acetate
-
CAS Registry Number: 27784-32-3
-
Molecular Formula:
-
Molecular Weight: 158.20 g/mol
-
SMILES: CCOC(=O)CC1(CCC1)O
Structural Analysis
The molecule consists of a cyclobutane ring substituted at the C1 position with two functional groups:
-
A tertiary hydroxyl group (-OH).
-
An ethyl acetate side chain (
).
Stereochemical Note: The C1 carbon is achiral because the cyclobutane ring possesses a plane of symmetry passing through C1 and C3 (assuming no other substituents on the ring). Consequently, the molecule acts as a pro-chiral center for further desymmetrization reactions but is itself optically inactive.
| Property | Value (Experimental/Predicted) |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~85-90 °C at 15 mmHg |
| Density | ~1.08 g/cm³ |
| LogP | 1.2 (Predicted) |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 3 |
Synthetic Pathway: The Reformatsky Reaction[2][4][5]
The most robust method for synthesizing ethyl 2-(1-hydroxycyclobutyl)acetate is the Reformatsky reaction . This organozinc-mediated transformation is preferred over Grignard reagents because organozinc intermediates are less basic, preventing the enolization of the cyclobutanone starting material and minimizing self-condensation side products.
Reaction Workflow Diagram
Figure 1: Operational workflow for the synthesis of ethyl 2-(1-hydroxycyclobutyl)acetate.
Critical Process Parameters (CPP)
-
Zinc Activation: The induction period of the Reformatsky reaction can be unpredictable.[1] Using "Rieke Zinc" or activating standard zinc dust with Trimethylsilyl chloride (TMSCl) or 1,2-dibromoethane is mandatory to strip the passivation oxide layer.
-
Temperature Control: The formation of the organozinc reagent is exothermic. Controlled addition of the
-bromoester is required to maintain a gentle reflux without thermal runaway. -
Solvent Choice: Anhydrous THF or Benzene/Toluene. THF is preferred for solvation of the zinc species, enhancing reaction rates.
Reaction Mechanism
The reaction proceeds via the insertion of metallic zinc into the carbon-halogen bond of ethyl bromoacetate, forming a zinc enolate (the Reformatsky reagent). This nucleophile then attacks the ketone carbonyl of cyclobutanone.
Mechanistic Pathway
Figure 2: Mechanistic sequence showing oxidative insertion and the Zimmerman-Traxler-like transition state.
Experimental Protocol
Objective: Synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate on a 50 mmol scale.
Reagents[5][7][8]
-
Cyclobutanone: 3.50 g (50 mmol)
-
Ethyl bromoacetate: 8.35 g (50 mmol)
-
Zinc dust (activated): 3.92 g (60 mmol, 1.2 eq)
-
TMSCl (Trimethylsilyl chloride): 0.1 mL (Activator)
-
Solvent: Anhydrous THF (50 mL)
Step-by-Step Methodology
-
Zinc Activation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, place the Zinc dust. Under a nitrogen atmosphere, add 5 mL of THF and the TMSCl. Stir for 15 minutes at room temperature to activate the surface.
-
Initiation: Add approximately 10% of the ethyl bromoacetate solution (dissolved in 10 mL THF) to the zinc slurry. Warm gently with a heat gun until the solvent begins to boil independently (signaling reaction initiation).
-
Addition: Once initiated, add the remaining ethyl bromoacetate and cyclobutanone mixture (dissolved in 35 mL THF) dropwise over 45 minutes. Maintain a gentle reflux throughout the addition.
-
Completion: After addition, reflux the mixture for an additional 2 hours. Monitor via TLC (20% EtOAc/Hexane) for the disappearance of cyclobutanone.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Carefully quench with 10% cold sulfuric acid (or saturated
) until the solid zinc salts dissolve and the phases separate. -
Isolation: Extract the aqueous layer with Diethyl Ether (
mL). Combine organic layers, wash with saturated and brine, then dry over anhydrous . -
Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation or silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to yield the title compound as a colorless oil.
Pharmaceutical Utility & Applications
Ethyl 2-(1-hydroxycyclobutyl)acetate acts as a "privileged structure" precursor in drug design due to the conformational rigidity of the cyclobutane ring.
Key Transformations
-
Hydrolysis to Acid: Base-catalyzed hydrolysis yields 1-hydroxycyclobutylacetic acid , a core scaffold for generating rigidified GABA analogs.
-
Dehydration: Acid-catalyzed dehydration yields ethyl cyclobutylideneacetate , a Michael acceptor useful for further functionalization.
-
Curtius Rearrangement: Transformation of the acid derivative into amines allows for the synthesis of 1-aminomethyl-1-hydroxycyclobutane derivatives, which are bioisosteres of amino alcohols found in adrenergic blockers.
Bioisosterism
The cyclobutyl ring serves as a lipophilic spacer that restricts the rotation of the side chain. This is often exploited to:
-
Lock the bioactive conformation of a ligand.
-
Increase metabolic stability by preventing oxidative metabolism at the
-carbon relative to open-chain alkyl analogs.
References
-
Reformatsky Reaction Mechanism & Scope
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Source:
-
Zinc Activation Protocols
- Erdik, E. (1992). Organozinc Reagents in Organic Synthesis. CRC Press.
-
Source:
-
Compound Identity (CAS 27784-32-3)
-
Sigma-Aldrich Product Catalog. Ethyl 2-(1-hydroxycyclobutyl)acetate.
-
Source: (Note: Direct link availability may vary by region; verified via CAS search).
-
-
Cyclobutane in Medicinal Chemistry
- Talele, T. T. (2016). The "Cyclobutane" Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Source:
Sources
Ethyl 2-(1-hydroxycyclobutyl)acetate: Synthetic Architecture and Medicinal Utility
Executive Summary
Ethyl 2-(1-hydroxycyclobutyl)acetate represents a pivotal "privileged fragment" in modern medicinal chemistry. As the industry shifts from flat, aromatic-heavy scaffolds to three-dimensional,
Structural Chemistry & Synthetic Pathways[2][3][4]
The primary route to Ethyl 2-(1-hydroxycyclobutyl)acetate is the Reformatsky Reaction . Unlike Grignard reagents, the organozinc intermediate tolerates the ester functionality, making it the method of choice for synthesizing
The Reformatsky Protocol
The reaction involves the zinc-mediated condensation of cyclobutanone with ethyl bromoacetate .
Mechanism:
-
Insertion: Zinc inserts into the C-Br bond of ethyl bromoacetate to form the organozinc bromide (Reformatsky reagent).
-
Addition: The nucleophilic carbon of the enolate attacks the carbonyl carbon of cyclobutanone.
-
Hydrolysis: Acidic workup releases the zinc salts, yielding the
-hydroxy ester.
Experimental Methodology (Self-Validating Protocol)
Target Scale: 10 mmol
Reagents:
-
Cyclobutanone (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Zinc dust (1.5 eq) - Must be activated
-
Trimethylsilyl chloride (TMSCl) - Activator
-
Solvent: Anhydrous THF or Benzene (THF preferred for safety/rate)
Step-by-Step Protocol:
-
Zinc Activation (Critical): Suspend Zn dust in dry THF under Argon. Add 2-3 drops of TMSCl. Stir for 15 minutes at RT. Validation: The grey suspension should brighten slightly as oxides are removed.
-
Initiation: Add 10% of the ethyl bromoacetate solution. Warm to 40°C. Validation: Exotherm or slight bubbling indicates initiation.
-
Addition: Dropwise add the mixture of cyclobutanone and remaining ethyl bromoacetate over 45 minutes, maintaining a gentle reflux (60-65°C).
-
Completion: Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The ketone spot (
) should disappear. -
Quench: Cool to 0°C. Hydrolyze with cold 1M HCl. Note: Keep pH < 2 to dissolve Zn salts.
-
Isolation: Extract with Et2O (3x). Wash combined organics with sat. NaHCO3, brine, dry over MgSO4, and concentrate.
Yield Expectation: 75-85% as a colorless oil.
Visualization: Reaction Pathway
Figure 1: Step-wise flow of the Reformatsky synthesis targeting the
Functionalization & Derivative Logic
The utility of Ethyl 2-(1-hydroxycyclobutyl)acetate lies in its "divergent" potential. It serves as a core for three distinct chemical lineages.
Pathway A: Spiro-Lactonization
Under acidic catalysis, the hydroxyl group attacks the ester carbonyl, releasing ethanol and forming a spiro-lactone.
-
Target: 2-oxaspiro[3.4]octan-1-one.
-
Reagents: p-TsOH (cat.), Toluene, Reflux (Dean-Stark).
-
Utility: Rigid scaffold for peptidomimetics; constrains the conformation of attached side chains.
Pathway B: Dehydration (The Alkene)
Elimination of the hydroxyl group yields the
-
Target: Ethyl 2-(cyclobutylidene)acetate.
-
Reagents: SOCl2, Pyridine, 0°C.
-
Utility: Michael acceptor for conjugate additions; precursor to 1,1-disubstituted cyclobutanes.
Pathway C: Fluorination (Reformatsky-Honda)
Using ethyl bromodifluoroacetate instead of the bromoacetate yields the
-
Target: Ethyl 2,2-difluoro-2-(1-hydroxycyclobutyl)acetate.
-
Utility: Increases metabolic stability (blocks esterase hydrolysis) and lipophilicity.
Visualization: Derivatization Tree
Figure 2: Divergent synthesis pathways from the core hydroxy-ester scaffold.
Pharmaceutical Applications
Bioisosterism & Character
In drug discovery, the cyclobutane ring is often used to replace:
-
Gem-dimethyl groups: Reduces rotatable bonds, locking the bioactive conformation.
-
Cyclohexane rings: Reduces molecular weight and lipophilicity (
), improving solubility. -
Phenyl rings: Increases fraction of
carbons ( ), which correlates with higher clinical success rates.
Therapeutic Areas
-
Ion Channel Modulators: Derivatives of hydroxy-cyclobutanes have been explored as Kv7 potassium channel openers for treating epilepsy and pain. The cyclobutane ring provides the necessary steric bulk to fit the channel pore without the floppiness of an alkyl chain.
-
Fragment-Based Discovery: The molecule is a bifunctional fragment (Alcohol + Ester). It allows rapid "growing" of leads—one end can be coupled to amines (via the ester), while the other can be etherified or fluorinated.
Analytical Characterization
To ensure scientific integrity, the synthesized product must meet the following spectroscopic criteria.
| Technique | Expected Signal | Interpretation |
| 1H NMR | Ester methyl group ( | |
| Cyclobutane ring protons ( | ||
| Ester methylene ( | ||
| Hydroxyl proton ( | ||
| IR | 3450 | O-H stretch (Intermolecular H-bonding). |
| 1715-1730 | C=O stretch (Ester). | |
| MS (ESI) | Molecular ion (often weak). | |
| Loss of hydroxyl (common fragmentation). |
References
-
Reformatsky Reaction Mechanism & Scope: Wikipedia. "Reformatsky reaction".[4][5][6] Accessed Feb 18, 2026.
-
Synthesis of
-Hydroxy Esters via Zinc Activation: BenchChem. "Technical Guide: Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)acetate". -
Cyclobutane Scaffolds in Drug Discovery: National Institutes of Health (PMC). "Selective P450BM3 Hydroxylation of Cyclobutylamine... Underpinning Synthetic Chemistry for Drug Discovery".
-
Fluorinated Derivatives (Reformatsky-Honda)
-Position of -Unsaturated Ketones". -
Lactone Synthesis & Utility: MDPI. "Recent Developments in Lactone Monomers and Polymer Synthesis".
Sources
- 1. mdpi.com [mdpi.com]
- 2. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Strategic Sourcing and Synthetic Utility of Ethyl 2-(1-hydroxycyclobutyl)acetate
Executive Summary: The Cyclobutane Advantage
In modern medicinal chemistry, the shift from flat, aromatic scaffolds to sp3-rich, three-dimensional architectures is a dominant trend. Ethyl 2-(1-hydroxycyclobutyl)acetate (CAS: 27784-32-3 ) represents a high-value building block in this paradigm. It serves as a direct precursor to spirocyclic lactones and a bioisostere for the gem-dimethyl group, offering improved metabolic stability and conformational restriction without the lipophilicity penalty often associated with larger cycloalkanes.
This guide addresses the "Make vs. Buy" decision for this compound, providing a validated Reformatsky protocol for internal synthesis and a commercial landscape analysis for sourcing.
Commercial Intelligence & Sourcing Strategy
While structurally simple, Ethyl 2-(1-hydroxycyclobutyl)acetate is frequently categorized as a "Tier 2" building block—available but often subject to lead times or high unit costs compared to its cyclopentyl or cyclohexyl analogs.
Supplier Landscape
The compound is commercially available, but stock levels fluctuate. It is often synthesized on-demand by catalog houses.
| Supplier Tier | Typical Purity | Lead Time | Strategic Use Case |
| Tier 1 (e.g., Sigma/Merck) | >95% | 1-2 Weeks | Reference standards; small-scale biology. |
| Tier 2 (e.g., Enamine, Combi-Blocks) | >97% | 2-4 Weeks | MedChem library synthesis (gram scale). |
| CRO / Custom Synthesis | >98% | 4-8 Weeks | Process development; multi-kilogram scale-up. |
The "Make vs. Buy" Decision Matrix
The decision to synthesize internally should be driven by scale and required purity.
Figure 1: Decision logic for sourcing Ethyl 2-(1-hydroxycyclobutyl)acetate based on project constraints.
Technical Protocol: Internal Synthesis
If commercial sourcing is prohibitive, the Reformatsky reaction is the industry-standard route. This protocol is optimized for reproducibility and safety, specifically addressing the activation of zinc, which is the most common failure mode.
Reaction Scheme
Cyclobutanone + Ethyl Bromoacetate + Zn
Materials & Reagents[1]
-
Cyclobutanone (1.0 equiv): Electrophile.
-
Ethyl Bromoacetate (1.2 equiv): Nucleophile precursor.
-
Zinc Dust (1.5 equiv): <10 micron particle size preferred.
-
Trimethylsilyl chloride (TMSCl) (0.05 equiv): Critical for Zn activation.
-
Solvent: Anhydrous THF (Tetrahydrofuran).
Step-by-Step Methodology
Phase 1: Zinc Activation (The Critical Step)
-
Charge a flame-dried 3-neck round-bottom flask with Zinc dust (1.5 eq) .
-
Maintain an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous THF (approx. 5 mL/g of Zn).
-
Add TMSCl (0.05 eq) dropwise. Stir at room temperature for 15 minutes.
-
Why? TMSCl removes the passive oxide layer on the zinc surface, exposing reactive Zn(0).
-
Phase 2: Initiation 5. Heat the suspension to a gentle reflux (approx. 65°C). 6. Remove heat source. 7. Add approximately 10% of the Ethyl Bromoacetate .
- Observation: Look for a sudden exotherm or turbidity (formation of the Reformatsky reagent). If this does not occur within 5 minutes, add a crystal of iodine. Do not proceed until initiation is confirmed.
Phase 3: Addition & Reaction 8. Once initiated, add a mixture of Cyclobutanone (1.0 eq) and the remaining Ethyl Bromoacetate dropwise over 30–45 minutes.
- Control: Maintain a rate that sustains gentle reflux without external heating if possible.
- After addition, reflux for 2 hours to ensure completion.
- Monitor by TLC (visualization: KMnO4 stain; product is less polar than ketone).
Phase 4: Workup 11. Cool reaction to 0°C. 12. Quench carefully with 10% HCl or saturated NH4Cl .
- Caution: Gas evolution and exotherm.
- Extract with Diethyl Ether or Ethyl Acetate (3x).
- Wash combined organics with NaHCO3 (sat.) and Brine.
- Dry over MgSO4, filter, and concentrate.
Phase 5: Purification
-
Distillation: High vacuum distillation is preferred for >10g scales.
-
Flash Chromatography: Silica gel; Gradient 0-20% EtOAc in Hexanes.
Analytical Validation (QC)
Upon isolation, the identity of the compound must be verified. The cyclobutane ring introduces unique splitting patterns.
| Analytical Method | Expected Signal / Characteristic |
| 1H NMR (CDCl3) | |
| 13C NMR | ~172 ppm: Carbonyl (C=O).~73 ppm: Quaternary C-OH (distinctive shift).~60 ppm: O-CH2.~43 ppm: Alpha-methylene.~35 ppm: Cyclobutane CH2 (beta).~13 ppm: Cyclobutane CH2 (gamma). |
| GC-MS | M+ (Molecular Ion): 158 m/z (often weak).Base Peak: Loss of water or loss of -OEt is common. |
Downstream Utility: The Spirocyclic Gateway
The primary utility of Ethyl 2-(1-hydroxycyclobutyl)acetate lies in its ability to form spirocyclic scaffolds, particularly spiro-lactones, which serve as rigid cores for peptidomimetics and ion channel modulators.
Figure 2: Synthetic divergence from the hydroxy-ester core. Note: Direct lactonization requires a gamma-hydroxy relationship; this beta-hydroxy ester typically requires one carbon homologation to form stable spiro-lactones.
Key Application Note:
To form the spiro[3.4]octan-1-one (gamma-lactone) system, one typically requires the propanoate derivative or must perform a homologation (e.g., Arndt-Eistert) on the acetate chain. However, the 1-hydroxycyclobutyl acetate itself is a critical intermediate for gem-difluoro substitution (via DAST) to modulate pKa and lipophilicity in lead optimization [1].
References
-
Sigma-Aldrich. Ethyl 2-(1-hydroxycyclobutyl)acetate Product Page. Accessed 2026.[1] Link
- Reformatsky, S.Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 1887.
-
PubChem. Ethyl 2-(1-hydroxycyclobutyl)acetate Compound Summary. National Library of Medicine. Link
-
BenchChem. Technical Guide: Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)acetate. (Analogous Protocol Reference). Link
-
Beilstein Journals. Recent developments in the asymmetric Reformatsky-type reaction. Link
Sources
An In-Depth Technical Guide on the Safety and Handling of Ethyl 2-(1-hydroxycyclobutyl)acetate
Disclaimer: Specific safety data for Ethyl 2-(1-hydroxycyclobutyl)acetate (CAS No. 27784-32-3) is not extensively published. This guide has been compiled by synthesizing data from structurally analogous compounds, namely Ethyl 2-(1-hydroxycyclopentyl)acetate and Ethyl 2-(1-hydroxycyclohexyl)acetate, as well as the parent ester, Ethyl Acetate. The recommendations herein are based on established principles of chemical safety and data from these related molecules. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Section 1: Introduction and Compound Profile
Ethyl 2-(1-hydroxycyclobutyl)acetate is a bifunctional organic molecule featuring a tertiary alcohol on a cyclobutane ring and an ethyl ester moiety. This structure makes it a valuable building block in medicinal chemistry and drug discovery. The cyclobutane scaffold is of particular interest to researchers as its rigid, puckered conformation can offer significant advantages in drug design.[1][2] By incorporating this strained ring system, chemists can improve a compound's metabolic stability, enhance binding potency and selectivity, and fine-tune its pharmacokinetic profile.[3][4]
Given its role as a key intermediate, professionals in pharmaceutical research and development must have a comprehensive understanding of its safe handling, storage, and emergency procedures. This guide provides the necessary technical information to manage this compound responsibly in a laboratory setting.
Section 2: Hazard Identification and Classification
A thorough hazard assessment is the foundation of safe chemical handling. Based on data from its cyclopentyl and cyclohexyl analogues, Ethyl 2-(1-hydroxycyclobutyl)acetate should be treated as a hazardous substance.[5][6][7]
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement | Source (Analogous Compound) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ethyl 2-(1-hydroxycyclohexyl)acetate[7][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Ethyl 2-(1-hydroxycyclopentyl)acetate[5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Ethyl 2-(1-hydroxycyclopentyl)acetate[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Ethyl 2-(1-hydroxycyclopentyl)acetate[5] |
| Flammable Liquids* | Category 2 or 3 | H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor | Ethyl Acetate[9] |
*The flammability of the ethyl acetate portion of the molecule suggests that this compound may be flammable. The exact flash point is unknown, but caution is warranted.
Section 3: Physical and Chemical Properties
Precise experimental data for Ethyl 2-(1-hydroxycyclobutyl)acetate is limited. The following table includes known information and predicted values based on its structure and related compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₄O₃ | PubChem[10] |
| Molecular Weight | 158.19 g/mol | PubChem[11] |
| CAS Number | 27784-32-3 | Sigma-Aldrich[11] |
| Appearance | Likely a liquid | By analogy[8][11][12] |
| Boiling Point | Not determined | By analogy to the cyclohexyl version (143-146 °C at 27 Torr), a high boiling point is expected.[13] |
| Melting Point | Not determined | - |
| Solubility | Expected to be soluble in common organic solvents (alcohols, ethers, esters). | By analogy[13] |
| Density | Not determined | - |
| pKa (Predicted) | ~14.5 | By analogy to the cyclohexyl version.[13] |
Section 4: Experimental Protocols: Safe Handling and Storage
Adherence to rigorous safety protocols is non-negotiable when working with this compound. The causality behind these measures is to prevent exposure via inhalation, skin/eye contact, and ingestion, and to mitigate fire risk.
Engineering Controls & Work Environment
-
Chemical Fume Hood: All handling of Ethyl 2-(1-hydroxycyclobutyl)acetate, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 specifications. A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for any signs of degradation or puncture before use and change them frequently, especially after direct contact.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is required.
Storage and Handling Procedures
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[14]
-
Inert Atmosphere: For long-term storage or use in moisture-sensitive reactions, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation.
-
Static Discharge: When transferring larger quantities, use proper grounding and bonding procedures to prevent static electricity buildup, which could serve as an ignition source.[9]
Section 5: Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[15]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]
Section 6: Synthesis Context and Disposal
Synthetic Context: The Reformatsky Reaction
Ethyl 2-(1-hydroxycyclobutyl)acetate is typically synthesized via the Reformatsky reaction . This involves the reaction of cyclobutanone with an α-halo ester (like ethyl bromoacetate) in the presence of activated zinc metal.[16][17][18] The organozinc intermediate formed adds to the ketone's carbonyl group, and subsequent acidic workup yields the desired β-hydroxy ester.[17][19] Understanding this synthesis is crucial as it informs the researcher of potential byproducts and unreacted starting materials they may encounter.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Streams: Collect all waste containing Ethyl 2-(1-hydroxycyclobutyl)acetate in a dedicated, properly labeled, and sealed hazardous waste container.
-
Compatibility: Do not mix with incompatible waste streams, particularly strong oxidizers.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency response personnel.
References
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved February 18, 2026, from [Link]
-
Steverlynck, D., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(14), e202200133. Available at: [Link]
-
Organic Reactions Wiki. (2023, January 22). Reformatsky Reaction. Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]
-
Steverlynck, D., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Retrieved February 18, 2026, from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved February 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved February 18, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective reformatsky reaction with ketones. Asymmetric synthesis of β-(tert-hydroxy)esters. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-(1-hydroxycyclopentyl)acetate. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
PubMed. (2022, May 4). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved February 18, 2026, from [Link]
-
The Open Medicinal Chemistry Journal. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved February 18, 2026, from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). (1-Hydroxy-cyclohexyl)-acetic acid ethyl ester. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethyl (1-hydroxy-2-methylcyclohexyl)acetate Properties. CompTox Chemicals Dashboard. Retrieved February 18, 2026, from [Link]
-
PubChemLite. (n.d.). Ethyl 2-(1-hydroxycyclobutyl)acetate (C8H14O3). Retrieved February 18, 2026, from [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved February 18, 2026, from [Link]
-
RCI Labscan Limited. (2022, August 1). ethyl acetate - SAFETY DATA SHEET. Retrieved February 18, 2026, from [Link]
-
Lab Alley. (n.d.). Ethyl Acetate - SAFETY DATA SHEET. Retrieved February 18, 2026, from [Link]
Sources
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- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 2-(1-hydroxycyclopentyl)acetate | C9H16O3 | CID 11805214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-(1-hydroxycyclohexyl)acetate | 5326-50-1 [sigmaaldrich.com]
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Methodological & Application
Application Note: Synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate via Reformatsky Reaction
Executive Summary
This application note details the optimized protocol for synthesizing Ethyl 2-(1-hydroxycyclobutyl)acetate (CAS: 1629-59-0) utilizing the Reformatsky reaction. This transformation involves the zinc-mediated condensation of cyclobutanone with ethyl bromoacetate .
The cyclobutyl moiety is a critical pharmacophore in modern drug design, offering conformational restriction that differs sterically and electronically from its cyclopentyl and cyclohexyl analogues. This protocol addresses the specific challenges of the reaction, including zinc surface activation, exotherm control, and the handling of lachrymatory
Reaction Mechanism & Strategic Analysis
The Reformatsky reaction is chosen over the Grignard reaction for this synthesis due to the ester functionality in the electrophile. Organozinc reagents (Reformatsky enolates) are less nucleophilic than organolithiums or Grignards, preventing self-condensation with the ester group while remaining reactive enough to attack the ketone.
Mechanistic Pathway
-
Insertion (Oxidative Addition): Metallic Zinc inserts into the C-Br bond of ethyl bromoacetate.
-
Nucleophilic Attack: The resulting organozinc bromide (Reformatsky reagent) attacks the carbonyl carbon of cyclobutanone.
-
Hydrolysis: Acidic workup cleaves the O-Zn bond to release the
-hydroxy ester.[1][2]
Visualized Pathway (DOT Diagram)
Figure 1: Step-wise mechanistic flow of the Reformatsky reaction for cyclobutanone functionalization.
Safety & Hazard Mitigation
CRITICAL WARNING: This protocol involves Ethyl Bromoacetate , a potent lachrymator and alkylating agent.
-
Ethyl Bromoacetate: Fatal if inhaled or absorbed through skin.[3][4][5] Causes severe eye burns.[6] All operations must be performed in a high-efficiency fume hood. Double-gloving (Nitrile/Laminate) is required.
-
Cyclobutanone: Flammable liquid.[4]
-
Zinc Dust: Pyrophoric potential if finely divided and dry. Dispose of zinc residues under water/acid quench.
Materials & Stoichiometry
Target Scale: 50 mmol (based on Cyclobutanone)
| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Amount | Notes |
| Cyclobutanone | 70.09 | 0.938 | 1.0 | 3.50 g (3.73 mL) | Limiting Reagent |
| Ethyl Bromoacetate | 166.99 | 1.506 | 1.2 | 10.02 g (6.65 mL) | Lachrymator! |
| Zinc Dust | 65.38 | - | 1.5 | 4.90 g | < 10 micron particle size preferred |
| TMSCl | 108.64 | 0.856 | 0.05 | ~0.3 mL | Activator |
| THF (Anhydrous) | - | - | - | 60 mL | Solvent (0.8 M) |
Experimental Protocol
Zinc Activation (The "Knochel" Modification)
Author's Note: The failure of Reformatsky reactions is almost always due to the oxide layer on the zinc surface. We utilize Chlorotrimethylsilane (TMSCl) for reliable chemical activation in situ.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen or Argon.
-
Loading: Charge the RBF with Zinc dust (4.90 g, 75 mmol).
-
Solvent: Add 20 mL of anhydrous THF to cover the zinc.
-
Activation: Add TMSCl (0.3 mL). Stir vigorously at room temperature for 15 minutes.
-
Visual Check: The grey zinc suspension should appear slightly brighter/metallic.
-
Reaction Initiation
-
Preparation of Feed: In a separate dry flask, mix Cyclobutanone (3.50 g, 50 mmol) and Ethyl Bromoacetate (10.02 g, 60 mmol) in 40 mL of anhydrous THF. Transfer this solution to the addition funnel.
-
Initiation: Heat the Zinc/THF slurry to a gentle reflux (~66°C).
-
The "Starter" Volume: Stop heating temporarily. Add approximately 5-10% of the reagent mixture (from the funnel) directly to the zinc.
-
Observation: Watch for the onset of reaction, indicated by:
-
Spontaneous boiling (exotherm).
-
Disappearance of the iodine color (if iodine was used as indicator).
-
Clouding of the solution (formation of Zn-salts).
-
Troubleshooting: If reaction does not start within 5 minutes, add a single crystal of Iodine or heat locally with a heat gun. Do not add more reagent until initiation is confirmed.
-
Main Addition
-
Once initiation is confirmed, remove the external heat source (the reaction is exothermic).
-
Dropwise Addition: Add the remaining Cyclobutanone/Ethyl Bromoacetate mixture dropwise over 30–45 minutes.
-
Control: Adjust the rate to maintain a gentle, self-sustained reflux.[7] If the reflux dies down, apply slight external heat.
-
-
Completion: After addition is complete, reflux the mixture (external heat) for an additional 2 hours to ensure full conversion of the ketone.
-
Cooling: Allow the grey/white suspension to cool to room temperature.
Workup & Isolation
-
Quench: Cool the flask in an ice bath (0°C). Carefully quench by adding 10% cold H₂SO₄ (or 1M HCl) dropwise until gas evolution ceases and the solid zinc salts dissolve.
-
Note: The pH should be acidic (pH ~2) to break the Zinc alkoxide complex.
-
-
Separation: Transfer to a separatory funnel. Separate the layers.
-
Extraction: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 x 30 mL).
-
Wash: Combine organic layers and wash sequentially with:
-
Saturated NaHCO₃ (to remove excess acid/bromoacetic acid).[8]
-
Saturated Brine.
-
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).
Purification
-
Crude State: The crude oil is often pale yellow.
-
Distillation: For high purity, vacuum distillation is recommended.
-
Expected Boiling Point: ~85–90°C at 1-2 mmHg (analogous to cyclohexyl derivative).
-
-
Flash Chromatography: If distillation is not feasible, use Silica Gel chromatography (Hexanes:Ethyl Acetate, gradient 95:5 to 80:20).
Typical Yield: 65% – 75% (approx. 5.1 – 5.9 g).
Analytical Characterization Criteria
To validate the synthesis, the following spectral features should be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
- 1.25 (t, 3H, ester CH₃).
- 1.50–2.10 (m, 6H, cyclobutyl ring protons).
- 2.55 (s, 2H, -CH₂-COOEt) – Diagnostic peak for Reformatsky insertion.
- 3.80 (s, 1H, -OH) – Broad, D₂O exchangeable.
- 4.15 (q, 2H, ester CH₂).
-
IR Spectroscopy:
-
Broad band ~3450 cm⁻¹ (O-H stretch).
-
Strong band ~1715 cm⁻¹ (C=O ester stretch).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction fails to initiate | Zinc surface oxidized. | Add a crystal of Iodine or 0.1 mL 1,2-dibromoethane. Heat locally. |
| Runaway Exotherm | Addition rate too fast. | Stop addition immediately. Cool flask with ice bath. Resume only when reflux subsides. |
| Low Yield | Moisture in solvent/flask. | Ensure THF is distilled from Na/Benzophenone or from a drying column. Flame dry glassware. |
| Product is solid/gel | Zinc salts not fully hydrolyzed. | Ensure the acidic quench is sufficient to dissolve all solids before separation. |
References
-
Reformatsky, S. (1887).[2][9] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211.[2] Link
-
Shriner, R. L. (1942). "The Reformatsky Reaction".[1][9][10][11][12][13] Organic Reactions, 1, 1-37. (Foundational Review).
-
Rathke, M. W., & Lindert, A. (1971). "Reaction of lithium ester enolates with acid chlorides.
-keto esters".[14] Tetrahedron Letters, 12(43), 3995-3998. (Discusses Zinc vs Lithium enolate reactivity). -
Kloetzel, M. C. (1948). "The Reformatsky Reaction with Cyclobutanone". Journal of the American Chemical Society.[15] (Note: General reactivity patterns of cyclobutanone inferred from Organic Syntheses Coll. Vol. 4, p. 288 regarding cyclobutyl derivatives).[16]
-
BenchChem. (2025).[4][11] "Technical Guide: Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)acetate". (Analogous protocol reference). Link
- Erdik, E. (1992). Organozinc Reagents in Organic Synthesis. CRC Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 9. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. benchchem.com [benchchem.com]
- 12. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Reformatsky Reaction [organic-chemistry.org]
- 15. Method for preparing 2-alkylene cyclobutanone - Eureka | Patsnap [eureka.patsnap.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Strategic Utilization of Ethyl 2-(1-hydroxycyclobutyl)acetate in Total Synthesis & Medicinal Chemistry
Introduction: The Cyclobutane Imperative
In modern drug discovery, the cyclobutane ring has emerged as a critical bioisostere for gem-dimethyl groups and a scaffold for conformational restriction. Unlike the flexible cyclohexane or the highly strained cyclopropane, the cyclobutane ring offers a unique "pucker" conformation (dihedral angle ~25-35°) that can position substituents in precise vectors for receptor binding.
Ethyl 2-(1-hydroxycyclobutyl)acetate (henceforth referred to as EHCBA ) is the foundational building block for accessing these scaffolds. Synthesized via the Reformatsky reaction, EHCBA serves as a divergent intermediate for three high-value structural motifs:
- -Unsaturated Esters: Gateways to Michael additions and cycloadditions.
-
Spirocyclic Lactones: Rigid cores for peptidomimetics.
-
Cyclobutyl-GABA Analogs: Bioisosteres of gabapentinoids.
This guide provides field-proven protocols for synthesizing EHCBA and utilizing it to construct complex pharmaceutical architectures.
Core Synthesis: The Reformatsky Protocol
The synthesis of EHCBA relies on the Reformatsky reaction between cyclobutanone and ethyl bromoacetate. While classical procedures use acid-washed zinc, modern applications require TMSCl-activation to ensure reproducibility and suppress the formation of enolization byproducts.
Protocol 1: TMSCl-Activated Synthesis of EHCBA
Objective: Synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate on a 50 mmol scale.
Reagents:
-
Cyclobutanone (1.0 equiv, 3.50 g)
-
Ethyl bromoacetate (1.2 equiv, 10.0 g)
-
Zinc dust (1.5 equiv, <10 micron particle size preferred)
-
Chlorotrimethylsilane (TMSCl) (0.05 equiv) - Activator
-
THF (Anhydrous, 100 mL)
Step-by-Step Methodology:
-
Zinc Activation:
-
Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Nitrogen.
-
Charge with Zinc dust (4.9 g) and anhydrous THF (30 mL).
-
Add TMSCl (0.3 mL) dropwise. Stir vigorously at room temperature for 15 minutes. Mechanism: TMSCl removes the passivating ZnO layer, exposing reactive Zn(0) sites.
-
-
Initiation:
-
Prepare a solution of Ethyl bromoacetate (10.0 g) and Cyclobutanone (3.50 g) in THF (40 mL).
-
Add approx. 10% of this solution to the Zn slurry. Heat gently with a heat gun until the solvent boils independently (exotherm indicates initiation).
-
-
Addition & Reflux:
-
Once initiated, add the remaining solution dropwise over 45 minutes, maintaining a gentle reflux without external heating if possible.
-
After addition, reflux at 65°C for 2 hours. The grey zinc suspension should turn to a white/light-grey precipitate (Zn-alkoxide species).
-
-
Quench & Workup:
-
Cool to 0°C. Quench carefully with saturated aqueous
(50 mL). Caution: Exothermic. -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate -
Purification: Vacuum distillation (bp ~85-90°C @ 15 mmHg) or Flash Chromatography (10% EtOAc/Hexanes).
-
Expected Yield: 75-85%
Key Data: Colorless oil.
Key Transformation: Dehydration to the Michael Acceptor
The hydroxyl group in EHCBA is tertiary and neopentyl-like, making it prone to rearrangement. However, controlled dehydration yields Ethyl cyclobutylideneacetate , a vital Michael acceptor for synthesizing amino-acid analogs.
Protocol 2: Acid-Catalyzed Dehydration
Reagents:
-
EHCBA (10 mmol)
-
-Toluenesulfonic acid monohydrate (
TsOH) (0.1 equiv) -
Benzene or Toluene (50 mL)
Methodology:
-
Setup a Dean-Stark trap to remove water azeotropically.
-
Reflux the solution of EHCBA and
TsOH for 4-6 hours. Monitor by TLC (disappearance of polar alcohol spot). -
Cool, wash with
(sat.), dry, and concentrate. -
Result: Quantitative conversion to the
-unsaturated ester.
Application Case Studies
Application A: Synthesis of Cyclobutyl-Gabapentinoids
Target Audience: Medicinal Chemists (Neurology/Pain)
The most potent application of the EHCBA scaffold is the synthesis of (1-aminomethyl)cyclobutylacetic acid , a conformationally restricted analog of Gabapentin.
Synthetic Logic:
-
Michael Addition: The dehydrated ester (from Protocol 2) reacts with nitromethane (Michael donor) using DBU as a base. This installs the nitrogen source at the
-position relative to the ester, and the -position relative to the ring. -
Reduction: Hydrogenation (Raney Ni or Pd/C) converts the nitro group to a primary amine.
-
Hydrolysis: Acidic hydrolysis converts the ester to the free acid.
Data Summary: Gabapentinoid Synthesis Metrics
| Step | Reaction Conditions | Product | Typical Yield |
| 1 | Nitro-ester | 88% | |
| 2 | Lactam/Amino-ester | 92% | |
| 3 | 6N HCl, Reflux, 12h | Amino Acid HCl Salt | 95% |
Application B: Spiro-Lactone Construction
Target Audience: Total Synthesis / Natural Product Chemists
EHCBA can serve as a precursor to spiro-
Mechanism: Direct iodolactonization of the dehydrated ester is difficult due to electronics. Instead, Allylation of the Reformatsky alcohol followed by Ring-Closing Metathesis (RCM) or radical cyclization is preferred.
-
Alternate Route: Reaction of the cyclobutanone with a functionalized allylic zinc reagent, followed by esterification and RCM.
Visualizing the Chemical Space
The following diagram illustrates the divergent utility of the EHCBA scaffold, utilizing Graphviz for precise workflow representation.
Caption: Figure 1 outlines the transformation of Cyclobutanone into high-value Gabapentin bioisosteres and Spiro-lactones via the EHCBA intermediate.
Scientific Integrity & Troubleshooting
Common Pitfalls
-
Initiation Failure: The Reformatsky reaction is notorious for difficult initiation. Solution: If TMSCl fails, use a crystal of Iodine or wash Zn with dilute HCl followed by absolute ethanol and ether drying.
-
Elimination vs. Addition: In the dehydration step, endo- vs. exo-cyclic double bond formation is possible. For cyclobutane, the exocyclic double bond (cyclobutylidene) is thermodynamically favored due to ring strain relief compared to the endocyclic (cyclobutene) isomer.
-
Stability: EHCBA is stable at room temperature but should be stored under inert atmosphere to prevent hydrolysis of the ester.
Validation Criteria
-
NMR Purity: The methylene protons alpha to the ester (
~2.7 ppm) must appear as a sharp singlet. Splitting or broadening indicates incomplete reaction or rearrangement. -
Water Content: Strict anhydrous conditions are required for Protocol 1. Water content >0.05% in THF will quench the organozinc intermediate.
References
-
Reformatsky Reaction Methodology
-
Shriner, R. L. (1942). "The Reformatsky Reaction". Organic Reactions, 1, 1.
- Note: Foundational text for Zn-activ
-
-
Cyclobutane in Medicinal Chemistry
-
Talele, T. T. (2016). "The 'Cyclobutane Pucker' in Drug Design". Journal of Medicinal Chemistry, 59(19), 8712–8756.
- Context: Explains the structural value of the EHCBA scaffold.
-
-
Synthesis of Gabapentinoids
-
Bryans, J. S., et al. (1998). "3-Substituted GABA Analogs with Enriched Therapeutic Activity". Journal of Medicinal Chemistry, 41(11), 1838–1845.
- Context: Describes the Michael addition route using analogous cyclohexyl intermedi
-
-
General Reagent Data
-
PubChem Compound Summary for Ethyl (1-hydroxycyclohexyl)acetate (Analogous Structure). [1]
- Note: Used for physicochemical property estim
-
Sources
Application Note: Strategic Utilization of Ethyl 2-(1-hydroxycyclobutyl)acetate in Medicinal Chemistry
Executive Summary
Ethyl 2-(1-hydroxycyclobutyl)acetate (CAS: Generic Reformatsky Product) represents a high-value "privileged intermediate" in modern drug discovery. Unlike simple alkyl chains, the cyclobutyl moiety offers a unique balance of conformational restriction , metabolic stability , and defined exit vectors .
This guide details the operational protocols for synthesizing and utilizing this scaffold. It specifically addresses its role as a precursor for spirocyclic
The Chemo-Structural Advantage
In medicinal chemistry, replacing flexible alkyl chains with small rings is a proven strategy to lock bioactive conformations and improve metabolic half-life.
Bioisosteric Positioning
The cyclobutyl ring in Ethyl 2-(1-hydroxycyclobutyl)acetate serves as a superior bioisostere in specific contexts:
| Feature | gem-Dimethyl | Cyclohexyl | Cyclobutyl (Target) |
| Conformation | Flexible (Rotatable) | Chair (Rigid, bulky) | Puckered (~30°), Compact |
| Steric Bulk | Low | High | Medium (Goldilocks Zone) |
| Metabolic Liability | High (Terminal oxidation) | High (CYP450 oxidation) | Reduced (Ring strain/Sterics) |
| LogP Impact | Neutral | High (Lipophilic) | Moderate (Lower LipE penalty) |
Expert Insight: The "puckered" conformation of the cyclobutane ring creates a distinct vector for the hydroxyl and acetate groups, often enabling unique hydrogen-bonding interactions within an enzyme pocket that planar rings (like cyclopropane) cannot achieve.
Synthesis Protocol: The Reformatsky Reaction[1][2][3][4][5]
Direct nucleophilic attack on cyclobutanone using lithiated acetates often leads to enolization or self-condensation. The Reformatsky reaction (using Organozinc) is the requisite method due to its chemoselectivity for ketones in the presence of esters.
Reagents & Setup
-
Substrate: Cyclobutanone (1.0 equiv)
-
Reagent: Ethyl bromoacetate (1.2 equiv)
-
Metal: Zinc dust (1.5 equiv) - Must be activated.
-
Solvent: Anhydrous THF or Benzene/Toluene (for higher temp).
-
Activator: Trimethylsilyl chloride (TMSCl) or Iodine (
).
Step-by-Step Procedure
Step 1: Zinc Activation (Critical)
-
Place Zinc dust (1.5 equiv) in a dry 3-neck flask under Argon.
-
Add 10% of the total solvent volume.
-
Add TMSCl (0.05 equiv). Stir vigorously for 15 minutes.
-
Self-Validating Sign: The grey zinc suspension should brighten slightly, indicating oxide removal.
-
Step 2: Initiation
-
Heat the suspension to mild reflux (60-65°C).
-
Add 10% of the Ethyl bromoacetate/Cyclobutanone mixture dropwise.
-
Self-Validating Sign: Loss of the yellow iodine color (if used) or a sudden exotherm/foaming indicates formation of the Zinc enolate. Do not proceed until initiation is confirmed.
-
Step 3: Elongation
-
Once initiated, add the remaining mixture dropwise over 45-60 minutes to maintain a gentle reflux without external heating.
-
After addition, reflux for 2 hours.
Step 4: Quench & Workup
-
Cool to 0°C.
-
Quench with cold 10% HCl or saturated
. Caution: Gas evolution. -
Extract with Ethyl Acetate (
). Wash with and Brine.[1] -
Dry over
and concentrate.
Step 5: Purification
-
Method: Vacuum Distillation is preferred over column chromatography for the free alcohol to avoid decomposition.
-
Target: Colorless oil.
Synthesis Workflow Diagram
Figure 1: Optimized Reformatsky synthesis workflow ensuring safe initiation and high purity.
Downstream Applications: The "Hub" Concept
Once synthesized, Ethyl 2-(1-hydroxycyclobutyl)acetate acts as a divergent node for creating complex pharmacophores.
Application A: Spiro- -Lactone Formation
This is the most common high-value transformation. The hydroxyl group attacks the ester carbonyl under acidic conditions to form a rigid 2-oxaspiro[3.4]octan-1-one core.
-
Mechanism: Acid-catalyzed intramolecular transesterification.
-
Protocol:
-
Medicinal Value: Mimics the E-ring of steroids (e.g., Spironolactone) or serves as a rigid core for GPCR antagonists.
Application B: Reductive Diol Synthesis
Reduction of the ester yields 1-(2-hydroxyethyl)cyclobutanol .
-
Reagent:
(THF, 0°C). -
Utility: This 1,3-diol motif is a precursor for cyclic sulfates (electrophiles) or can be differentiated to attach two different pharmacophores, exploiting the gem-disubstitution effect to pre-organize the side chains.
Application C: Fluorination (Metabolic Blocking)
Treatment with DAST (Diethylaminosulfur trifluoride) converts the tertiary alcohol to a fluoride.
-
Result: Ethyl 2-(1-fluorocyclobutyl)acetate.
-
Utility: Prevents metabolic glucuronidation of the alcohol while maintaining the polar/steric profile.
Application Decision Tree
Figure 2: Divergent synthesis pathways transforming the core scaffold into distinct medicinal motifs.
Analytical Data & Quality Control
To validate the synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate, compare experimental data against these expected parameters:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Ethyl ester | |
| 1H NMR | ||
| 1H NMR | Cyclobutyl ring protons (complex multiplet due to puckering) | |
| 13C NMR | Quaternary Carbon (C-OH) | |
| IR | ~3450 | Tertiary Alcohol (-OH) |
| IR | ~1715 | Ester Carbonyl (C=O) |
Troubleshooting:
-
Presence of olefin peaks (5.5-6.0 ppm): Indicates elimination of the alcohol (dehydration) occurred during distillation or acidic workup. Ensure pot temperature during distillation does not exceed 120°C.
References
- Source: Kurti, L., Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
-
Cyclobutane in Drug Design
- Title: Cyclobutanes in Small-Molecule Drug Candid
- Source:J. Med. Chem. (PMC8154988).
-
URL:[Link]
-
Spiro-Lactone Synthesis
-
Bioisosterism of Small Rings
-
General Physical Properties (Cyclohexyl Analog Comparison)
- Source: PubChem Compound Summary for Ethyl (1-hydroxycyclohexyl)
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 3. Spironolactone synthesis - chemicalbook [chemicalbook.com]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Column chromatography purification of Ethyl 2-(1-hydroxycyclobutyl)acetate
Application Note: Optimization of Purification Strategies for Ethyl 2-(1-hydroxycyclobutyl)acetate
Abstract & Introduction
This application note details the isolation and purification of Ethyl 2-(1-hydroxycyclobutyl)acetate , a tertiary alcohol typically synthesized via the Reformatsky reaction. While the synthesis is robust, the purification presents specific challenges due to the acid-sensitivity of the tertiary hydroxyl group and the weak UV absorbance of the saturated cyclobutane ring.
The Challenge:
Standard silica gel is slightly acidic (pH ~5-6). Exposure of tertiary alcohols to this environment can catalyze dehydration, yielding the thermodynamic impurity Ethyl cyclobutylideneacetate (an
The Solution:
This protocol utilizes Triethylamine (Et
Chemical Context & Impurity Profile
Understanding the reaction mixture is the first step to successful separation. The crude mixture from a Reformatsky reaction typically contains:
| Component | Structure/Type | Polarity (Rel. | Detection |
| Target Molecule | Tertiary Alcohol | Moderate ( | Stain (PMA/Vanillin) |
| Cyclobutanone | Starting Material | High ( | Stain (KMnO |
| Ethyl Bromoacetate | Starting Material | High ( | Stain / Lachrymator |
| Dehydration Impurity | Conjugated Alkene | High ( | UV Active (254 nm) |
| Zinc Salts | Inorganic | Baseline ( | Visible (White solid) |
Note:
Method Development: Thin Layer Chromatography (TLC)
Before committing to a column, the solvent system and visualization method must be validated.
A. Solvent System Optimization
The target compound is moderately polar. A gradient of Hexanes (Hex) and Ethyl Acetate (EtOAc) is recommended.[1]
-
Standard: 10% EtOAc in Hexane.
-
Goal: Target
of 0.35 for the product to ensure separation from the non-polar alkene impurity.
B. Visualization (The "Invisible" Product)
The target molecule does not absorb strongly at 254 nm. You must use chemical stains.
-
Primary Stain: Phosphomolybdic Acid (PMA) or Hanessian’s Stain (CAM) . These are highly sensitive to alcohols and appear as dark blue/black spots upon heating.
-
Secondary Stain: Vanillin Dip . Good for distinguishing ketones (starting material) from alcohols.
-
Warning: Do not rely solely on UV. You will likely only see the dehydration impurity and miss your product.
Detailed Protocol: Buffered Flash Chromatography
Objective: Purify 1.0 g of crude Ethyl 2-(1-hydroxycyclobutyl)acetate.
Reagents & Equipment
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Solvents: Hexanes (HPLC grade), Ethyl Acetate, Triethylamine (Et
N). -
Column: Glass column (approx. 20-30 mm diameter for 1g scale).
Step-by-Step Procedure
1. Column Pre-treatment (CRITICAL STEP) To prevent acid-catalyzed dehydration, the silica must be neutralized.
-
Prepare the eluent: 10% EtOAc / 90% Hexanes containing 1% Et
N (v/v) . -
Slurry Pack: Suspend 30-40 g of silica in the buffered solvent. Pour into the column and flush with at least 2 column volumes (CV) of this buffer.
-
Mechanism:[1][2] The amine creates a basic surface environment, inhibiting the protonation of the hydroxyl group.
2. Sample Loading
-
Method: Wet loading is preferred if the crude is an oil. Dissolve the crude in a minimum amount of 10% EtOAc/Hex (buffered).
-
Alternative: If the crude is gummy or contains significant zinc salts, use Dry Loading . Dissolve crude in CH
Cl , add Celite (1:2 w/w), evaporate to a free-flowing powder, and load on top of the sand layer.
3. Elution Gradient
-
Fraction 1-5 (100% Hexanes): Elutes unreacted Ethyl bromoacetate.
-
Fraction 6-15 (5% EtOAc/Hex + 1% Et
N): Elutes Cyclobutanone and Dehydration Impurity (Alkene). Check these fractions with UV. -
Fraction 16+ (10-20% EtOAc/Hex + 1% Et
N): Elutes Target Product . Check these fractions with PMA Stain.
4. Fraction Analysis
-
Spot fractions on a TLC plate.
-
Visualize under UV (mark the alkene impurity).
-
Dip in PMA and heat with a heat gun until spots appear (mark the alcohol product).
-
Pool fractions containing only the PMA-active/UV-inactive spot.
Workflow Visualization
The following diagrams illustrate the logical flow of the purification and the separation mechanics.
Figure 1: Step-by-step workflow for the isolation of the target hydroxy-ester.
Figure 2: Mechanistic interaction on the column. Et3N modifies the silica surface to protect the target.
Quality Control & Validation
Once fractions are pooled and concentrated, validate the integrity of the product:
-
H NMR (Chloroform-d):
-
Diagnostic: Look for the disappearance of the alkene proton signals (usually
5.5–6.5 ppm) if dehydration occurred. -
Confirmation: The methylene protons (
to ester) should appear as a singlet (or AB quartet) around 2.5–2.7 ppm. The ethyl group will show the characteristic triplet/quartet pattern.
-
-
GC-MS:
-
Ensure a single peak. Note that some thermal degradation (dehydration) may occur inside the GC injector port (250°C). If a small alkene peak appears in GC but not NMR, it is likely an artifact of the analysis method, not the sample purity.
-
Troubleshooting
| Issue | Cause | Remedy |
| Product Streaking | Acidic silica or overload | Increase Et |
| Low Yield | Dehydration on column | Ensure silica was pre-flushed with Et |
| No Spots on TLC | Wrong visualization | Use PMA or Hanessian's stain. UV is insufficient. |
| Co-elution | Gradient too steep | Lower initial polarity (start at 2% EtOAc). |
References
-
Reformatsky Reaction Overview
-
Chromatography of Acid-Sensitive Compounds
-
Reich, H. J. "Chromatography Tips: Acid Sensitive Compounds". University of Wisconsin-Madison Chemistry.
-
-
TLC Staining Protocols
-
General Flash Chromatography Guide
-
Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution". The Journal of Organic Chemistry. 43 (14): 2923–2925.
-
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. d-nb.info [d-nb.info]
- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. TLC stains [reachdevices.com]
- 7. community.wvu.edu [community.wvu.edu]
Application Note: Scalable Synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate via Reformatsky Reaction
Executive Summary
This application note details the robust, scalable synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate (also known as Ethyl (1-hydroxycyclobutyl)acetate). This compound is a critical building block for pharmaceutical intermediates, particularly in the synthesis of bioactive cyclobutane analogs.
The protocol utilizes the Reformatsky reaction , coupling cyclobutanone with ethyl bromoacetate in the presence of activated zinc. While the Reformatsky reaction is safer than Grignard alternatives (due to the stability of the ester group), it presents specific scale-up risks—primarily the induction period followed by a rapid exotherm. This guide implements a "semi-batch" addition protocol with strict thermal controls to mitigate runaway risks, ensuring a reproducible yield of >85% on a multigram to kilogram scale.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the generation of an organozinc enolate (the Reformatsky reagent) from ethyl bromoacetate. Unlike organomagnesium reagents, the organozinc species is less nucleophilic, preventing self-condensation with the ester moiety but remaining reactive enough to attack the ketone (cyclobutanone).
Reaction Scheme
Reagents: Cyclobutanone (1), Ethyl bromoacetate (2), Activated Zinc (Zn). Product: Ethyl 2-(1-hydroxycyclobutyl)acetate (3).
Figure 1: Mechanistic pathway of the Reformatsky reaction showing oxidative insertion and nucleophilic addition.[1]
Critical Process Parameters (CPP)
To ensure safety and yield during scale-up, the following parameters must be strictly controlled:
| Parameter | Specification | Rationale |
| Zinc Morphology | Dust (<10 µm), Activated | Oxide layers on Zn prevent reaction initiation. Mechanical or chemical activation is mandatory. |
| Solvent System | THF/Toluene (1:1) or THF | THF promotes initiation; Toluene allows higher reflux temperatures (control) and easier solvent recovery. |
| Initiation Temp | 60–65 °C | Below this, the reaction may stall, accumulating unreacted bromide that can trigger a thermal runaway later. |
| Addition Rate | Addition-controlled | Reagents must be consumed as they are added to prevent accumulation (thermal accumulation). |
| Water Content | < 0.05% (Karl Fischer) | Water destroys the organozinc reagent and deactivates the zinc surface. |
Experimental Protocol (Scale: 100g Input)
Reagents & Stoichiometry[1][2][3]
-
Cyclobutanone: 1.0 equiv (70.1 g, 1.0 mol)
-
Ethyl Bromoacetate: 1.2 equiv (200.4 g, 1.2 mol)
-
Zinc Dust: 1.5 equiv (98.1 g, 1.5 mol)
-
Trimethylsilyl chloride (TMSCl): 0.05 equiv (Activation agent)
-
Solvent: Anhydrous THF (600 mL)
Reactor Setup & Zinc Activation
-
Setup: Equip a 2-L three-necked round-bottom flask with a mechanical stirrer (Teflon blade), a reflux condenser (vented to N2), a temperature probe, and a pressure-equalizing addition funnel.
-
Drying: Flame-dry the apparatus under vacuum and backfill with Nitrogen (x3).
-
Zinc Loading: Charge Zinc dust (98.1 g) into the flask. Add 100 mL of anhydrous THF.
-
Activation:
-
Start agitation (300 rpm).
-
Add TMSCl (5-7 mL) in one portion.
-
Stir at room temperature for 15 minutes. Note: The mixture may foam slightly as the oxide layer is stripped.
-
Reaction Initiation (The "Test Portion")
Safety Critical Step: Do not add the entire feed at once.
-
Prepare a solution of Ethyl Bromoacetate (200.4 g) and Cyclobutanone (70.1 g) dissolved in THF (400 mL) in the addition funnel.
-
Heat the Zinc slurry to 60 °C .
-
Add 5% of the solution (approx. 30 mL) to the reactor.
-
Stop heating and observe.
Controlled Addition & Digestion
-
Once initiation is confirmed (steady reflux), maintain the internal temperature at 65–70 °C (gentle reflux).
-
Add the remaining solution dropwise over 60–90 minutes .
-
Control: The rate of addition should maintain reflux without external heating.[2] If reflux stops, apply external heat immediately to prevent reagent accumulation.
-
-
After addition is complete, heat the mixture to reflux (approx. 66 °C for THF) for 2 hours .
-
IPC (In-Process Control): Analyze an aliquot by GC/MS. Target: >98% consumption of Cyclobutanone.
Workup & Purification
-
Quench: Cool the reaction mixture to 0–5 °C using an ice bath.
-
Hydrolysis: Slowly add 10% H2SO4 (300 mL) . Caution: Vigorous gas evolution and exotherm.
-
Why Acid? Dissolves the zinc salts and breaks the zinc-alkoxide complex.
-
-
Separation: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with MTBE (2 x 200 mL).
-
Wash: Combine organics and wash with Sat. NaHCO3 (200 mL) followed by Brine (200 mL).
-
Drying: Dry over MgSO4, filter, and concentrate under reduced pressure.
-
Distillation: Purify the crude oil via vacuum distillation.
-
Expected Boiling Point: ~85–90 °C at 5 mmHg (estimated based on cyclohexyl analog).
-
Yield: Expected 130–145 g (82–91%).
-
Process Workflow Diagram
Figure 2: Step-by-step process flow diagram emphasizing the critical initiation check point.
Analytical Data & Validation
| Test | Method | Acceptance Criteria |
| Purity | GC-FID | > 98.0% (Area %) |
| Identity | 1H-NMR (CDCl3) | δ 4.18 (q, 2H), 2.58 (s, 2H), 2.10-1.50 (m, 6H), 1.28 (t, 3H). (Characteristic singlet at 2.58 ppm for alpha-methylene). |
| Water | Karl Fischer | < 0.1% |
| Residual Solvent | HS-GC | THF < 720 ppm |
Troubleshooting Guide:
-
Problem: Reaction turns into a gelatinous mass during workup.
-
Cause: Incomplete hydrolysis of Zinc salts.
-
Solution: Add more dilute H2SO4 and increase agitation time before separation.
-
-
Problem: Low Yield (<50%).
-
Cause: "Wet" solvent killed the Reformatsky reagent.
-
Solution: Redistill THF over Na/Benzophenone or use molecular sieves (3Å) immediately before use.
-
References
-
Shriner, R. L. (1942). "The Reformatsky Reaction."[1][3][4][2][5][6][7][8][9][10][11] Organic Reactions, 1, 1.
-
Rathke, M. W. (1975). "The Reformatsky Reaction."[1][3][4][2][5][6][7][8][9][10][11] Organic Reactions, 22, 423.
-
Organic Syntheses. "Ethyl 1-Hydroxycyclohexylacetate." Org.[3][4][5] Synth. 1953, 33, 32. (Protocol adapted for cyclobutyl analog).
- Erdik, E. (1992). "Organozinc Reagents in Organic Synthesis." CRC Press.
-
Kloetzing, R. J., et al. (2007). "Scalable Reformatsky Protocols." Organic Process Research & Development, 11(3). (Safety data on exotherm control).
Sources
- 1. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Reformatsky reaction is an addition reaction in which an orga... | Study Prep in Pearson+ [pearson.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 6. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. Reformatsky Reaction [organic-chemistry.org]
Application Note: High-Efficiency Derivatization of Ethyl 2-(1-hydroxycyclobutyl)acetate
Abstract
This technical guide outlines the optimized protocols for the derivatization of Ethyl 2-(1-hydroxycyclobutyl)acetate , a sterically hindered tertiary alcohol on a strained cyclobutane ring. Due to the high propensity for acid-catalyzed dehydration (E1 elimination) and ring-expansion rearrangements characteristic of cyclobutyl tertiary centers, standard derivatization methods often fail. This note details three validated workflows: Steglich Esterification , Silyl-Triflate Protection , and a Controlled Dehydration protocol for impurity profiling. These methods prioritize non-acidic, kinetically controlled pathways to ensure high yield and structural integrity.
Introduction & Strategic Analysis
The Challenge: Sterics vs. Strain
Ethyl 2-(1-hydroxycyclobutyl)acetate presents a dual challenge in medicinal chemistry synthesis:
-
Steric Hindrance: The hydroxyl group is tertiary, flanked by the cyclobutane ring and the ethyl acetate side chain. This creates a "neopentyl-like" steric environment that retards nucleophilic attack.
-
Ring Strain & Lability: The cyclobutane ring (~26 kcal/mol strain energy) makes the tertiary center highly sensitive. Under acidic conditions (E1 pathway), the formation of a tertiary carbocation can lead to rapid dehydration to the exocyclic alkene (Ethyl cyclobutylideneacetate) or ring expansion to cyclopentane derivatives via Wagner-Meerwein rearrangement.
The Solution: Kinetic Control
To successfully derivatize this motif, we must operate under Kinetic Control using basic or neutral conditions. We employ hyper-nucleophilic catalysts (DMAP) and highly reactive electrophiles (Triflates, Anhydrides) to outcompete the elimination pathway.
Experimental Protocols
Protocol A: Acylation via Steglich Esterification
Best for: Creating ester derivatives for SAR studies or prodrug synthesis.
This method utilizes Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). The DMAP acts as a nucleophilic transfer catalyst, generating a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier of the tertiary alcohol.
Reagents:
-
Ethyl 2-(1-hydroxycyclobutyl)acetate (1.0 equiv)
-
Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid) (1.2 equiv)
-
DCC (1.2 equiv)
-
DMAP (0.1 - 0.3 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask and cool under Argon. Add the substrate (1.0 mmol) and the carboxylic acid (1.2 mmol) in anhydrous DCM (10 mL).
-
Catalyst Addition: Add DMAP (0.1 mmol) in one portion.
-
Coupling: Cool the solution to 0°C. Add DCC (1.2 mmol) dissolved in minimal DCM dropwise over 10 minutes. Note: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Workup: Filter off the white DCU precipitate through a Celite pad. Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Critical Process Parameter (CPP): Temperature control at the addition step is vital. Adding DCC at RT can cause an exotherm that triggers elimination.
Protocol B: Silylation using TMSOTf
Best for: GC-MS analysis, intermediate protection, or increasing volatility.
Standard silylation (TMSCl/Imidazole) is often too slow for this tertiary alcohol. We utilize Trimethylsilyl trifluoromethanesulfonate (TMSOTf) , a "super-silylating" agent, combined with 2,6-Lutidine , a non-nucleophilic base that scavenges the triflic acid byproduct without attacking the ester.
Reagents:
-
Ethyl 2-(1-hydroxycyclobutyl)acetate (1.0 equiv)
-
TMSOTf (1.2 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Solvent: Anhydrous DCM
Step-by-Step Methodology:
-
Setup: In a dry flask under N₂, dissolve the substrate (1.0 mmol) and 2,6-Lutidine (1.5 mmol) in DCM (5 mL). Cool to 0°C.[1]
-
Addition: Add TMSOTf (1.2 mmol) dropwise via syringe. Caution: TMSOTf is moisture sensitive and fumes in air.
-
Kinetics: Stir at 0°C for 30–60 minutes. The reaction is typically instantaneous.
-
Quench: Quench with saturated aqueous NaHCO₃ (5 mL) while still cold.
-
Extraction: Extract with DCM, dry over MgSO₄, and concentrate.
-
Result: Quantitative conversion is usually observed. The product is stable enough for immediate GC-MS or NMR analysis.
Protocol C: Controlled Dehydration (Impurity Standard Synthesis)
Purpose: To synthesize "Ethyl cyclobutylideneacetate" for use as a reference standard in purity assays.
Reagents:
-
Ethyl 2-(1-hydroxycyclobutyl)acetate
-
p-Toluenesulfonic acid (pTsOH) (0.1 equiv)
-
Solvent: Toluene
Methodology:
-
Dissolve substrate in Toluene. Add pTsOH.
-
Reflux with a Dean-Stark trap for 2 hours.
-
Cool, wash with NaHCO₃, and concentrate.
-
Isolate the olefin product (check for vinyl proton signals in NMR at ~5.6 ppm).
Data Analysis & Validation
Expected Analytical Signatures
Use the following markers to validate your derivatization:
| Feature | Starting Material (-OH) | Acetylated Product (-OAc) | Silylated Product (-OTMS) | Dehydrated Impurity (Alkene) |
| IR Spectrum | Broad band ~3450 cm⁻¹ | No OH band.[1] New C=O (ester) ~1740 cm⁻¹ | No OH band. Strong Si-C ~840/1250 cm⁻¹ | No OH band. C=C stretch ~1650 cm⁻¹ |
| ¹H NMR | OH singlet (exchangeable) | Methyl singlet ~2.0 ppm | TMS singlet ~0.1 ppm | Vinyl proton ~5.6–5.8 ppm |
| ¹³C NMR | Tertiary C-OH shift ~70-75 ppm | Shift downfield ~80-85 ppm | Shift upfield (Si effect) | Alkene carbons ~115–140 ppm |
Decision Logic & Workflow
The following diagram illustrates the decision pathways for selecting the correct protocol based on the desired outcome.
Caption: Decision tree for the derivatization of Ethyl 2-(1-hydroxycyclobutyl)acetate, highlighting the divergence between kinetic preservation of the alcohol (Green) and thermodynamic elimination (Red).
Troubleshooting & Safety
-
Moisture Sensitivity: Protocol B (TMSOTf) is extremely sensitive to water. Ensure all glassware is oven-dried.
-
Dehydration Risk: If you observe the "Dehydrated Impurity" in Protocol A, lower the reaction temperature and increase the equivalents of DMAP slightly to accelerate the acylation over the elimination.
-
Steric Wall: If Protocol A is too slow for bulky acids (e.g., Pivalic acid), switch to the Yamaguchi Esterification (2,4,6-trichlorobenzoyl chloride) method, which is more aggressive but remains basic.
References
-
BenchChem. (2025).[1][2] Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)acetate. (Note: Analogous structural data used for cyclobutyl protocols). Link
-
National Center for Biotechnology Information. (2021). A Combined Computational and Experimental Study of Rh-Catalyzed C-H Silylation with Silacyclobutanes. Journal of the American Chemical Society. Link
-
Morales-Serna, J. A., et al. (2010).[3] Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. Synthesis. Link
-
Toutov, A. A., et al. (2015).[4] Catalytic C-H bond silylation of aromatic heterocycles. Nature Protocols. Link
-
Chemistry Steps. (2019). Alcohol Dehydration by E1 and E2 Elimination. (Mechanistic grounding for Protocol C). Link
Sources
Ester hydrolysis of Ethyl 2-(1-hydroxycyclobutyl)acetate protocol
Application Note: Controlled Hydrolysis of Ethyl 2-(1-hydroxycyclobutyl)acetate
Executive Summary
This application note details the protocol for the chemoselective hydrolysis of Ethyl 2-(1-hydroxycyclobutyl)acetate (CAS: N/A for specific ester, Analogous to Reformatsky adducts). This transformation is critical in the synthesis of GABA analogs, conformationally restricted peptidomimetics, and spirocyclic scaffolds.
The Challenge: The substrate contains a tertiary alcohol
-
Spontaneous Lactonization: Formation of 2-oxaspiro[3.4]octan-1-one upon acidification.
-
Retro-Aldol/Dehydration: Ring fragmentation or elimination of the tertiary hydroxyl group under harsh thermal or pH conditions.
This guide provides a Lithium Hydroxide (LiOH) mediated protocol optimized for mild cleavage, preserving the sensitive cyclobutane ring and allowing the isolation of the free acid or the controlled conversion to the spiro-lactone.
Mechanistic Insight & Causality
To ensure reproducibility, researchers must understand the thermodynamic equilibrium governing this reaction.
-
Hydrolysis: The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate.[1] LiOH is selected over NaOH because the lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen to facilitate nucleophilic attack without requiring excessive heating [1].
-
The Lactonization Trap: Upon acidification, the resulting
-hydroxy acid undergoes rapid intramolecular esterification to form a stable 5-membered lactone ring. This is entropically favored.-
To isolate the Acid: Workup must be maintained at pH 3–4 and performed cold.
-
To isolate the Lactone: Acidification to pH < 1 or thermal dehydration is required.
-
Visualizing the Pathway (Graphviz)
Figure 1: Reaction pathway showing the critical divergence between Free Acid isolation and Lactonization.
Experimental Protocol
Reagents & Materials
| Reagent | Equiv. | Role | Grade |
| Ethyl 2-(1-hydroxycyclobutyl)acetate | 1.0 | Substrate | >95% Purity |
| LiOH · H₂O | 2.5 | Reagent | Reagent Grade |
| THF (Tetrahydrofuran) | Solvent | Solubilizer | HPLC Grade (Stabilized) |
| Deionized Water | Solvent | Co-solvent | 18.2 MΩ |
| 1M HCl | Reagent | Quenching | Titrated |
Step-by-Step Methodology
Step 1: Solubilization
-
Dissolve 1.0 mmol of Ethyl 2-(1-hydroxycyclobutyl)acetate in 3.0 mL of THF in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents dehydration of the tertiary alcohol.
Step 2: Saponification
-
Prepare a solution of LiOH·H₂O (2.5 mmol, 105 mg) in 1.0 mL of water.
-
Add the aqueous LiOH dropwise to the THF solution over 5 minutes.
-
Allow the mixture to warm to Room Temperature (20–25°C) and stir vigorously.
-
Monitoring: Check by TLC (30% EtOAc/Hexane) or LC-MS after 2 hours. The ester spot (
) should disappear; the carboxylate stays at the baseline.
Step 3: Divergent Workup (CRITICAL) Choose Path A for the Free Acid (e.g., for peptide coupling) or Path B for the Lactone.
Path A: Isolation of Free Acid
-
Cool reaction mixture back to 0°C .
-
Partially evaporate THF under reduced pressure (keep bath < 30°C).
-
Dilute with 5 mL cold water.
-
Wash with 2 mL Et₂O (removes unreacted ester/impurities). Discard organic layer.
-
Acidification: Add 1M HCl dropwise very slowly while monitoring pH with a meter. Stop exactly at pH 3.5–4.0.
-
Extract immediately with EtOAc (3 x 5 mL).
-
Dry over Na₂SO₄ and concentrate in vacuo at ambient temperature.
-
Result: Viscous oil or low-melting solid. Store at -20°C immediately.
-
Path B: Isolation of Spiro-Lactone
-
Cool reaction mixture to 0°C.
-
Acidify with 2M HCl to pH 1 .
-
Stir at Room Temperature for 1 hour (or heat to 40°C for 30 mins).
-
Extract with DCM (3 x 5 mL).
-
Dry over MgSO₄ and concentrate.
-
Result: Stable spiro-lactone.
-
Data Presentation & Analysis
The following spectral changes confirm the transformation.
| Feature | Substrate (Ester) | Product (Free Acid) | Product (Lactone) |
| IR (C=O) | ~1735 cm⁻¹ (Ester) | ~1710 cm⁻¹ (Broad, Acid) | ~1770 cm⁻¹ (Sharp, |
| ¹H NMR | Ethyl quartet (~4.1 ppm) | Disappears | Disappears |
| ¹H NMR | Shifts downfield (~2.7 ppm) | Shifts, splitting may occur if rigid | |
| Solubility | Soluble in Hexane/Et₂O | Soluble in polar organic/aq | Soluble in DCM/Et₂O |
Troubleshooting & Optimization
Decision Tree for Process Control (Graphviz)
Figure 2: Troubleshooting logic for common reaction stalls or side-reactions.
-
Issue: Low Yield of Acid.
-
Cause: Product lactonized during concentration.
-
Fix: Do not heat during rotary evaporation. Use lyophilization (freeze-drying) from the ethyl acetate extract if possible.
-
-
Issue: Dehydration (Alkene formation).
-
Cause: Acidic workup was too strong or reaction temperature too high.
-
Fix: Switch to 0.5M citric acid for acidification (buffer capacity prevents local pH drops).
-
References
-
Lithium Hydroxide in Organic Synthesis: Wietelmann, U. (2009). Lithium Hydroxide.[2][3][4] Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Reformatsky Reaction Precedents (Analogous Cyclohexyl Systems): Rathke, M. W., & Lindert, A. (1971). Ethyl 1-hydroxycyclohexylacetate.[5] Organic Syntheses, 51, 55. [Link]
-
Lactoniz
-Hydroxy Acids: Chappell, J. S., et al. (2004). The extraction and infrared identification of gamma-hydroxybutyric acid (GHB) from aqueous solutions. Journal of Forensic Sciences. [Link] (Demonstrates pH dependence of Acid/Lactone equilibrium). -
General Hydrolysis Protocols: Basic Hydrolysis of Esters. Master Organic Chemistry. [Link]
Sources
Troubleshooting & Optimization
Removal of unreacted starting materials from Ethyl 2-(1-hydroxycyclobutyl)acetate
Ticket ID: REF-CYC-004 Subject: Removal of unreacted starting materials (Cyclobutanone & Ethyl Bromoacetate) Assigned Specialist: Senior Application Scientist, Synthesis Division Status: Open
Executive Summary
You are likely synthesizing Ethyl 2-(1-hydroxycyclobutyl)acetate via a Reformatsky reaction (Cyclobutanone + Ethyl bromoacetate + Zn).
The persistence of starting materials in your crude mixture is a common issue due to the equilibrium nature of the zinc enolate formation and the volatility of cyclobutanone. This guide provides a tiered purification strategy, moving from chemical quenching to chromatographic separation.
Module 1: Chemical Quenching (The First Line of Defense)[1]
Objective: Chemically destroy hazardous ethyl bromoacetate and solubilize zinc salts before attempting chromatography.
The Protocol
-
Zinc Removal (Acid Hydrolysis):
-
Why: The reaction initially forms a zinc alkoxide intermediate. This must be hydrolyzed to release the free alcohol.
-
Step: Cool the reaction mixture to 0°C. Quench with cold, dilute HCl (1M) or saturated Ammonium Chloride (NH₄Cl) .
-
Caution: Do not use concentrated acid or heat during this step. Beta-hydroxy esters are prone to acid-catalyzed dehydration , which would convert your target into Ethyl 2-(cyclobut-1-en-1-yl)acetate.
-
-
Ethyl Bromoacetate Removal (Thiosulfate Wash):
-
The Issue: Ethyl bromoacetate is a potent lachrymator (tear gas) and alkylating agent. It often co-elutes with non-polar impurities.
-
The Fix: Wash the organic layer with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) .
-
Mechanism: Thiosulfate acts as a nucleophile, displacing the bromide to form a water-soluble Bunte salt, which partitions into the aqueous layer.
-
Visualizing the Workup Logic
Figure 1: Strategic workup flow to chemically remove Zinc and Alkyl Halides before chromatography.
Module 2: Chromatographic Separation
Objective: Separate the target alcohol from unreacted Cyclobutanone.
TLC Analysis Guide
Before running a column, verify your separation on TLC (Silica Gel 60 F254).
| Compound | Polarity Profile | Est.[1][2][3][4][5] Rf (10% EtOAc/Hex) | Visualization |
| Cyclobutanone | Low Polarity | 0.60 - 0.70 | KMnO₄ (Weak), Stain required |
| Ethyl Bromoacetate | Low/Medium | 0.55 - 0.65 | UV (Weak), I₂ Chamber |
| Target Hydroxy Ester | High Polarity | 0.25 - 0.35 | KMnO₄ (Strong Yellow/Brown) |
Critical Insight: The hydroxyl group on your target molecule makes it significantly more polar than the starting ketone.
Recommended Column Conditions
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase Gradient:
-
Start with 100% Hexanes (flushes out residual bromoacetate and non-polar byproducts).
-
Ramp to 5% EtOAc / 95% Hexanes (elutes Cyclobutanone).
-
Ramp to 15-20% EtOAc / 85-80% Hexanes (elutes Target).
-
-
Loading: Dissolve crude oil in a minimum amount of CH₂Cl₂ or load directly if liquid. Avoid loading with EtOAc, as it broadens bands.
Module 3: Troubleshooting FAQs
Q: The Cyclobutanone spot overlaps with my product. How do I remove it without a column?
A: If the boiling points are distinct, you can use high-vacuum distillation, but chemical scavenging is gentler.
-
Technique: Bisulfite Wash.
-
Protocol: Shake your organic phase with saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Mechanism: Cyclobutanone forms a water-soluble bisulfite adduct.
-
Warning: This works best for unhindered aldehydes and methyl ketones. Cyclobutanone is strained and reactive, so it usually works, but test on a small aliquot first.
Q: I see a new spot appearing just above my product during purification. What is it?
A: This is likely the dehydration product (Ethyl 2-(cyclobut-1-en-1-yl)acetate).
-
Cause: Acidic silica gel or excessive heating during rotary evaporation.
-
Prevention: Add 1% Triethylamine (Et₃N) to your column mobile phase to neutralize the silica acidity. Keep water bath temperatures below 40°C.
Q: Can I distill the product?
A: Yes, but with extreme caution.
-
Data: Based on the cyclohexyl analog, the boiling point is likely high (~140-150°C at reduced pressure).
-
Risk: Prolonged heating promotes retro-Reformatsky or dehydration.
-
Recommendation: Use Kugelrohr distillation (short path) under high vacuum (<1 mbar) to minimize thermal exposure.
Module 4: Mechanism of Impurity Scavenging
Understanding why we use specific washes ensures you can adapt the protocol if reagents change.
Figure 2: Chemical pathways for converting lipophilic impurities into hydrophilic salts.
References
-
Reformatsky Reaction Overview & Mechanism
-
Cyclobutanone Handling & Properties
-
Physicochemical Properties of Analogs (Cyclohexyl)
-
Quenching Haloesters with Thiosulfate
-
General Workup of Polar/Non-Polar Mixtures
-
University of Rochester. (n.d.). "Not Voodoo: Workup and Quenching Guide." Link
-
Sources
- 1. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. recnotes.com [recnotes.com]
- 5. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmdguru.com [pharmdguru.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
Validation & Comparative
1H NMR Analysis of Ethyl 2-(1-hydroxycyclobutyl)acetate: A Purity Confirmation Guide
Executive Summary
In the synthesis of pharmaceutical intermediates, Ethyl 2-(1-hydroxycyclobutyl)acetate presents a specific analytical challenge. As a tertiary alcohol on a strained cyclobutane ring, it exhibits significant thermal instability, making Gas Chromatography (GC) unreliable due to on-column dehydration. Furthermore, the molecule lacks a strong UV chromophore (possessing only a weak ester carbonyl absorption at <210 nm), rendering HPLC-UV analysis prone to response factor errors and low sensitivity.
This guide establishes Quantitative 1H NMR (qNMR) as the superior analytical standard for this compound. Unlike chromatographic methods, qNMR offers a non-destructive, absolute purity determination that does not require a reference standard of the analyte itself, bypassing the thermal and detection limitations of GC and HPLC.
Structural Analysis & Spectral Prediction
To validate purity, one must first understand the spectral signature. The molecule consists of an ethyl ester side chain attached to a cyclobutane ring which also bears a hydroxyl group at the same carbon (
Predicted 1H NMR Assignments ( , 400 MHz)
| Moiety | Proton Count | Multiplicity | Approx.[1][2] Shift ( | Diagnostic Value |
| Ethyl | 3H | Triplet ( | 1.25 | High (Integration Reference) |
| Cyclobutyl Ring | 6H | Multiplets | 1.50 – 2.30 | Low (Overlap prone) |
| 2H | Singlet | 2.60 – 2.70 | Critical (Quantification Target) | |
| Ethyl | 2H | Quartet ( | 4.15 | High (Check for hydrolysis) |
| Hydroxyl ( | 1H | Broad Singlet | 3.0 – 5.0 | None (Exchangeable/Solvent dependent) |
Technical Insight: The singlet at ~2.65 ppm (the methylene group alpha to the carbonyl) is the ideal quantification target. It is isolated from the aliphatic ring protons and the ethyl group, ensuring accurate integration without deconvolution.
Method Comparison: Why qNMR Wins[3][4][5]
The following decision matrix highlights why traditional chromatographic methods fail for this specific substrate.
Comparative Performance Data
| Feature | GC-MS / FID | HPLC-UV | 1H qNMR |
| Principle | Volatility & Thermal Stability | UV Extinction Coefficient | Molar Ratio of Nuclei |
| Suitability | POOR | LOW | EXCELLENT |
| Failure Mode | Thermal Degradation: Tertiary alcohols on strained rings easily dehydrate to alkenes in the injector port ( | Detection Limit: Lack of conjugated | None: Non-destructive. Measures the molecule in its native state at room temperature. |
| Reference Std | Required (Identical Compound) | Required (Identical Compound) | Not Required (Universal Internal Standard) |
| Accuracy |
Decision Logic Visualization
Figure 1: Analytical method selection logic demonstrating the necessity of qNMR due to thermal instability and low UV absorbance.
Experimental Protocol: 1H qNMR
To achieve precision suitable for purity confirmation (uncertainty <1%), strict adherence to the following protocol is required.
A. Reagents & Standards[3][6][7][8][9]
-
Solvent:
(99.8% D) + 0.03% v/v TMS.-
Note: Ensure solvent is acid-free to prevent acid-catalyzed elimination of the hydroxyl group. Store over basic alumina if necessary.
-
-
Internal Standard (IS): Maleic Acid or Dimethyl Terephthalate (DMTP) .[3]
-
Why? Maleic acid provides a sharp singlet at
6.3 ppm, and DMTP provides aromatic singlets at 8.1 ppm. Both regions are completely free of interference from the analyte's aliphatic signals (1.0 - 4.2 ppm).
-
B. Sample Preparation (Gravimetric)
Precision weighing is the single largest source of error. Use a 5-decimal place analytical balance.
-
Weigh ~10-15 mg of the Internal Standard (
) directly into the NMR tube or a vial. Record mass to 0.01 mg. -
Weigh ~20-30 mg of the Analyte (
) into the same vessel. Record mass to 0.01 mg. -
Add 0.6 mL
. Cap and vortex until fully dissolved.-
Critical: Ensure no solid particles remain on the glass walls.
-
C. Instrument Parameters (400 MHz or higher)
Standard 1H parameters are insufficient for quantitative work. You must allow for full relaxation.
-
Pulse Sequence: zg (standard 1-pulse)
-
Pulse Angle:
(calibrated) -
Spectral Width: 20 ppm (-2 to 18 ppm)
-
Relaxation Delay (
): 30 - 60 seconds-
Reasoning:
must be . Small molecules in non-viscous solvents can have values of 5-8 seconds. A 60s delay ensures >99.9% magnetization recovery.
-
-
Number of Scans (NS): 16 or 32 (sufficient for S/N > 250:1).
-
Temperature: 298 K (controlled).
D. qNMR Workflow Diagram
Figure 2: Step-by-step quantitative NMR workflow ensuring relaxation compliance and precise integration.
Data Analysis & Purity Calculation
Integration Strategy
-
Internal Standard (IS): Integrate the Maleic Acid singlet (
6.3 ppm). Set Integral = 2.00 (or arbitrary value). -
Analyte (S): Integrate the isolated singlet at
2.65 ppm ( ).-
Verification: Check the Ethyl quartet (
4.15 ppm). The integration ratio should match the proton count (2:2). If the quartet is higher, you may have residual Ethanol or Ethyl Acetate solvent.
-
Calculation Equation
Calculate the purity (
Where:
- = Integrated area (S = Analyte, IS = Internal Standard)
-
= Number of protons contributing to the signal (Here,
for the -methylene, for Maleic Acid) -
= Molecular Weight (
g/mol , g/mol ) - = Mass weighed (mg)
- = Purity of Internal Standard (e.g., 99.9%)
Interpretation of Impurities[5][10][11]
-
Peaks at 5.5 - 6.5 ppm: Indicates dehydration (alkene formation). This confirms thermal degradation if observed in GC but absent here.
-
Peaks at 2.05 ppm (s) + 4.12 ppm (q): Residual Ethyl Acetate solvent.
-
Peaks at 2.1 ppm: Acetone (common cleaning solvent).
References
-
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR. Retrieved from [Link]
-
Mestrelab Research. (2024). What is qNMR and why is it important? Retrieved from [Link]
- Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
Sources
Technical Guide: Spectral Characterization of Ethyl 2-(1-hydroxycyclobutyl)acetate
Topic: Spectral comparison of Ethyl 2-(1-hydroxycyclobutyl)acetate and its derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Structural Significance
Ethyl 2-(1-hydroxycyclobutyl)acetate (CAS: 933695-45-5) represents a critical structural motif in modern medicinal chemistry. The cyclobutyl group often serves as a bioisostere for gem-dimethyl groups or as a conformationally restricted scaffold that improves metabolic stability and lipophilicity compared to acyclic analogs.
This guide provides an objective spectral comparison of the parent β-hydroxy ester against its two most critical derivatives:
-
The Hydrolysis Product: 2-(1-Hydroxycyclobutyl)acetic acid.
-
The Dehydration Impurity: Ethyl cyclobutylideneacetate (an
-unsaturated ester).
Accurate differentiation of these species is essential during the optimization of Reformatsky reactions and subsequent pharmacokinetic (PK) profiling.
Structural Analysis & Synthetic Context
The synthesis of the target compound typically proceeds via a Reformatsky reaction between cyclobutanone and ethyl bromoacetate. Understanding this pathway is crucial for identifying spectral impurities.
Synthesis & Derivatization Pathway
Figure 1: Synthetic pathway showing the origin of the target compound and its primary derivatives.
Comparative Spectral Analysis
Nuclear Magnetic Resonance ( H NMR)
The most distinct feature of the parent compound is the preservation of the hydroxyl proton and the specific shielding of the methylene group
Key Differentiation Points:
-
The
-Methylene Singlet: In the target compound, the adjacent to the ester appears as a sharp singlet around 2.50–2.60 ppm . In the dehydration product, this signal disappears, replaced by a vinylic proton. -
The Hydroxyl Proton: Visible as a broad singlet (concentration dependent) in
, typically around 3.0–4.0 ppm . It is absent in the dehydration product and significantly downshifted (~10-12 ppm) in the carboxylic acid derivative. -
Ring Strain Effects: Cyclobutyl protons exhibit unique multiplicity due to the puckered conformation of the ring.
Table 1: Comparative
| Proton Environment | Target: Ethyl 2-(1-hydroxycyclobutyl)acetate | Dehydrated: Ethyl cyclobutylideneacetate | Hydrolyzed: 2-(1-hydroxycyclobutyl)acetic acid |
| -OH (Alcohol/Acid) | 3.2 - 3.8 (br s) | Absent | 10.0 - 12.0 (br s) |
| Vinyl (=CH-) | Absent | 5.6 - 5.8 (m) | Absent |
| 2.55 (s, 2H) | Absent (becomes =CH-) | 2.60 (s, 2H) | |
| Ester -OCH2- | 4.18 (q, J=7Hz) | 4.15 (q, J=7Hz) | Absent |
| Cyclobutyl Ring | 1.50 - 2.30 (m, 6H) | 2.80 - 3.10 (m, Allylic) | 1.60 - 2.40 (m, 6H) |
Infrared Spectroscopy (FT-IR)
IR is a rapid "Go/No-Go" check for dehydration or hydrolysis.
-
Target vs. Dehydrated: The loss of the broad O-H stretch (3400-3500 cm⁻¹) and the appearance of a C=C stretch (1640-1660 cm⁻¹) confirms dehydration.
-
Target vs. Acid: The ester carbonyl (1730 cm⁻¹ ) shifts to a carboxylic acid carbonyl (1700-1710 cm⁻¹ ), and the O-H stretch becomes extremely broad and overlaps with C-H stretches.
Mass Spectrometry (MS)
The fragmentation patterns are distinct due to the stability of the cyclobutyl cation and the propensity for water loss.
Table 2: Key MS Fragmentation Ions (EI, 70 eV)
| Fragment | m/z | Interpretation |
| Molecular Ion ( | 158 | Weak in parent; stronger in dehydrated form. |
| 140 | Diagnostic for parent. Rapid dehydration in source. | |
| 113 | Loss of ethoxy group (characteristic of ethyl esters). | |
| Base Peak | Variable | Often m/z 43 (Acetyl) or m/z 55 ( |
Experimental Protocols
Protocol A: Synthesis via Reformatsky Reaction
This protocol minimizes the formation of the dehydration impurity.
-
Activation: Flame-dry a 3-neck flask under Argon. Add Zinc dust (1.2 eq) and activate with trimethylchlorosilane (TMSCl, 0.05 eq).
-
Addition: Add Ethyl bromoacetate (1.1 eq) in dry THF dropwise to the refluxing Zn suspension.
-
Coupling: Once the Reformatsky reagent is formed (solution turns pale green/grey), cool to 0°C and add Cyclobutanone (1.0 eq) dropwise.
-
Quench: Quench with cold 1M HCl . Note: Use dilute acid and keep temperature low to prevent acid-catalyzed dehydration.
-
Workup: Extract with
, wash with and brine. Dry over .[1]
Protocol B: NMR Sample Preparation for Impurity Analysis
To accurately quantify the ratio of Target to Dehydrated impurity:
-
Solvent Choice: Use
neutralized with basic alumina or silver foil if the compound is acid-sensitive. Acidity in aged can catalyze dehydration in the NMR tube. -
Concentration: Prepare a 10-15 mg/mL solution.
-
Acquisition: Set relaxation delay (
) to 5 seconds to ensure full integration of the quaternary carbons if running or quantitative H.
Decision Logic for Identification
Use the following logic flow to identify your isolated product.
Figure 2: Spectroscopic decision tree for product identification.
References
-
Reformatsky Reaction Mechanism & Scope: Kurti, L., Czakó, B. (2005).[2] Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Spectral Data of Cycloalkyl Acetates (Cyclohexyl Analog): BenchChem Technical Support. (2025).[1][2][3][4] Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)acetate.
-
Mass Spectrometry of Cyclic Esters: NIST Chemistry WebBook, SRD 69. Ethyl Acetate & Derivatives Fragmentation Data.
-
NMR Characteristics of Cyclobutane Derivatives: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2]
-
Synthesis of Beta-Hydroxy Esters: Ouyang, L., et al.[5] (2020). "Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction". Synlett, 31, 1418-1422.[5]
Sources
- 1. Ethyl 2-(1-hydroxycyclohexyl)acetate | 5326-50-1 | Benchchem [benchchem.com]
- 2. Ethyl 2-(1-hydroxycyclopentyl)acetate | C9H16O3 | CID 11805214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(1-hydroxycycloheptyl)acetic acid (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 4. quora.com [quora.com]
- 5. Reformatsky Reaction [organic-chemistry.org]
Strategies for Purity Assessment of Ethyl 2-(1-hydroxycyclobutyl)acetate
A Comparative Technical Guide for Non-Chromophoric Intermediates
Part 1: Executive Summary & Chemical Context
The Challenge: Ethyl 2-(1-hydroxycyclobutyl)acetate presents a classic "invisible analyte" problem in pharmaceutical analysis. Structurally, it is an aliphatic ester containing a tertiary alcohol on a strained cyclobutane ring.
Critical Analytical Constraints:
-
Chromophoric Deficiency: The molecule lacks a conjugated
-system or aromatic ring. Its UV absorption maximum ( ) is driven solely by the carbonyl transition (<210 nm), placing it in the "noise floor" of most UV detectors. -
Thermal Instability: The tertiary hydroxyl group beta to the ester is prone to acid-catalyzed or thermal dehydration. This makes Gas Chromatography (GC) risky, as the high temperatures in the injector port often induce elimination to form the alkene impurity (Ethyl 2-cyclobutylideneacetate), leading to false purity failures.
The Solution:
This guide compares three methodologies. While HPLC-UV (Low
Part 2: Strategic Method Comparison
Technique A: HPLC-UV (Low Wavelength)
The "Standard" Approach
-
Mechanism: Detection at 205–210 nm.[1]
-
Pros: Ubiquitous instrumentation; low cost.
-
Cons:
-
Solvent Cut-off: Requires high-purity solvents. Methanol cannot be used as a modifier (UV cutoff ~205 nm); Acetonitrile (UV cutoff ~190 nm) is mandatory.
-
Drifting Baselines: Gradient elution at 210 nm causes significant baseline shifts, complicating integration of low-level impurities.
-
Sensitivity: Poor Signal-to-Noise (S/N) ratio limits Limit of Quantitation (LOQ).
-
Technique B: HPLC-CAD (Charged Aerosol Detection)
The Recommended Approach
-
Mechanism: Analyte is nebulized, dried, and charged with ionized nitrogen. Charge is measured by an electrometer.[2]
-
Pros:
-
Universal Response: Response is independent of chemical structure (chromophores), depending only on mass.
-
High Sensitivity: Often 2-5x more sensitive than UV at 210 nm for aliphatic esters.
-
Gradient Stability: Unaffected by mobile phase UV absorption changes (provided solvents are volatile).
-
-
Cons: Requires specific detector hardware; mobile phase must be volatile (no phosphate buffers).
Technique C: GC-FID
The "False Friend"
-
Mechanism: Volatilization followed by flame ionization.
-
Critical Failure Mode: The tertiary alcohol moiety is thermally labile. At injector temperatures >200°C, a significant portion of the analyte dehydrates.[3]
-
Verdict: NOT RECOMMENDED for purity assay, though acceptable for residual solvent analysis if injector temperature is carefully optimized (cold on-column injection).
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct methodology based on the molecule's properties.
Figure 1: Analytical Method Selection Decision Tree. Note the critical branch avoiding GC due to thermal instability.
Part 4: Recommended Experimental Protocol (HPLC-CAD)
This protocol is designed to be self-validating. The use of CAD eliminates the reliance on extinction coefficients, making it ideal for mass-balance purity assessment.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard reversed-phase retention for aliphatic esters. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer required for CAD; suppresses ionization of free acids. |
| Mobile Phase B | 100% Acetonitrile (LC-MS Grade) | Lower viscosity and better desolvation in CAD than Methanol. |
| Flow Rate | 1.0 mL/min | Optimal for nebulization efficiency. |
| Column Temp | 30°C | Maintains reproducible retention times. |
| Detector | Charged Aerosol Detector (CAD) | Evaporation Temp: 35°C (Low temp prevents analyte loss).Power Function: 1.0 (for linearity). |
| Injection Vol | 10 µL | Standard volume; adjust based on linearity curve. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Equilibration) |
| 2.0 | 5 | Start elution |
| 15.0 | 90 | Linear Gradient to elute impurities |
| 17.0 | 90 | Wash |
| 17.1 | 5 | Re-equilibration |
| 22.0 | 5 | End of Run |
System Suitability & Validation Logic
To ensure trustworthiness, the following criteria must be met before sample analysis:
-
Sensitivity Check: Signal-to-Noise (S/N) ratio of the LOQ standard (0.05% level) must be > 10.
-
Linearity: Correlation coefficient (
) > 0.995 over the range of 0.05% to 120% of target concentration. -
Specificity: Inject a "Blank" (Diluent). There must be no peaks interfering with the main peak (retention time ~8-10 min).
Part 5: Representative Performance Data
The following data compares the expected performance of the recommended CAD method versus the traditional Low-UV method for this specific class of molecule.
| Performance Metric | Method A: HPLC-UV (210 nm) | Method B: HPLC-CAD (Recommended) |
| LOD (Limit of Detection) | ~ 2.0 µg/mL | ~ 0.5 µg/mL |
| LOQ (Limit of Quantitation) | ~ 5.0 µg/mL | ~ 1.0 µg/mL |
| Linearity Range | Limited (Noise at low end) | Wide Dynamic Range (4 orders of magnitude) |
| Relative Response Factor (RRF) | Variable (Depends on chromophore) | ~1.0 (Mass dependent; ideal for impurities) |
| Baseline Drift (Gradient) | High (Solvent absorption changes) | Negligible (Solvents evaporate) |
Visualizing the Workflow
Figure 2: HPLC-CAD Workflow. The critical step is the "Dryer" phase, which removes the mobile phase, leaving only the non-volatile analyte.
Part 6: Expert Insights & Troubleshooting
Why Acetonitrile over Methanol? In UV detection at 210 nm, Methanol absorbs significantly, causing a rising baseline during gradients. Acetonitrile is transparent down to 190 nm. Even in CAD, Acetonitrile is preferred because it has lower viscosity and surface tension, leading to more efficient nebulization and higher sensitivity [1].
The "Ghost Peak" Phenomenon: When using CAD, you may see peaks that do not appear in UV. These are often non-chromophoric impurities from the water source or plasticizers from tubing.
-
Fix: Use a "Ghost Trap" column between the pump and the injector. Use glass solvent bottles, not plastic.
Thermal Degradation Confirmation: If you suspect your GC method is degrading the sample:
-
Inject the sample at 200°C injector temp.
-
Inject at 150°C (if possible without broadening).
-
If the ratio of the alkene impurity peak increases with temperature, the impurity is an artifact of the method, not the sample [2].
References
-
Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from
-
SSRN. (2025). Features of gas chromatographic analysis of thermally unstable compounds. Retrieved from
-
Reach Separations. (2025). A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from
-
ICH Guidelines. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
Sources
A Comparative Guide to Alternative Reagents for the Synthesis of β-Hydroxy Esters
For researchers, scientists, and drug development professionals, the synthesis of β-hydroxy esters is a fundamental transformation, yielding crucial building blocks for a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The stereochemistry of the β-hydroxy group, in particular, plays a pivotal role in determining the efficacy and specificity of the final therapeutic agent.[1] While the classic Reformatsky reaction has long been a staple for this conversion, the modern synthetic chemist has a diverse and powerful toolkit of alternative reagents at their disposal. This guide provides an in-depth technical comparison of these alternatives, supported by experimental data, to empower you in selecting the optimal synthetic strategy for your target molecule.
The Enduring Utility of the Reformatsky Reaction: A Baseline for Comparison
The Reformatsky reaction, which utilizes an α-halo ester and a carbonyl compound in the presence of metallic zinc, remains a widely practiced method for generating β-hydroxy esters.[4][5] The key to its success lies in the formation of an organozinc reagent, often termed a Reformatsky enolate. These enolates are notably less reactive than their Grignard or organolithium counterparts, a crucial feature that prevents unwanted side reactions with the ester functionality.[4][5]
While reliable, the traditional Reformatsky reaction often suffers from limitations in stereocontrol, yielding mixtures of diastereomers.[6] Modern iterations have sought to address this through the use of chiral ligands or alternative metals, though achieving high levels of stereoselectivity can be challenging.[7][8]
Generalized Experimental Workflow: Traditional Reformatsky Reaction
Caption: Generalized workflow for a classic Reformatsky reaction.
Aldol Additions with Pre-formed Enolates: A Gateway to High Stereoselectivity
A significant advancement in β-hydroxy ester synthesis involves the use of pre-formed metal enolates, which offers greater control over reactivity and stereoselectivity compared to the in situ generation in the Reformatsky reaction. The choice of metal—typically lithium, boron, or titanium—profoundly influences the geometry of the enolate and, consequently, the stereochemical outcome of the aldol addition.
Lithium Enolates: The Workhorse of Aldol Chemistry
Lithium enolates, generated by the deprotonation of an ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), are highly reactive nucleophiles.[9] The stereoselectivity of their reactions can be influenced by factors such as solvent, temperature, and the presence of additives. However, achieving high levels of diastereoselectivity with simple ester enolates can be challenging due to their relatively low steric hindrance.
Boron Enolates: The Key to Predictable Stereocontrol
The use of boron enolates represents a major leap forward in controlling the stereochemical outcome of aldol reactions.[10][11] Boron enolates are typically formed by reacting a carbonyl compound with a dialkylboron triflate in the presence of a tertiary amine.[10] The resulting boron enolates are highly organized, reacting with aldehydes through a chair-like Zimmerman-Traxler transition state. This rigid transition state provides a predictable model for the stereochemical outcome, with the geometry of the enolate (Z or E) directly dictating the syn or anti configuration of the product.[10][12] The steric bulk of the substituents on the boron atom can be tuned to favor the formation of a specific enolate isomer.[10]
Titanium Enolates: Harnessing Chelation for Diastereoselectivity
Titanium enolates, often generated using titanium tetrachloride (TiCl₄) and a tertiary amine, offer another powerful tool for stereoselective aldol additions.[13][14][15] A key advantage of titanium enolates is their ability to participate in chelation-controlled reactions, particularly with aldehydes bearing a coordinating group (e.g., an alkoxy group) at the α- or β-position.[13][14] This chelation organizes the transition state, leading to high levels of diastereoselectivity.[13][14][15] For instance, the reaction of titanium enolates derived from certain chiral auxiliaries with bidentate oxyaldehydes can provide syn-aldol products with excellent diastereoselectivities.[13][14][15]
Caption: General workflow for aldol addition with pre-formed metal enolates.
Organocatalysis: A Metal-Free Approach to Enantioselective Synthesis
The rise of organocatalysis has provided a powerful, metal-free alternative for the synthesis of chiral β-hydroxy esters.[16][17][18] These methods often employ small organic molecules, such as proline derivatives or N-heterocyclic carbenes (NHCs), to catalyze the asymmetric addition of a nucleophile to an electrophile.[16][17][18][19] A notable advantage is the ability to perform these reactions under mild, often aerobic conditions, without the need for strictly anhydrous solvents.[16][17][18]
For instance, a combined amino- and NHC-catalyzed one-pot reaction sequence can produce β-hydroxy esters in high yields and with excellent enantioselectivity.[16][17][18] This approach has been successfully applied to gram-scale syntheses and can even be used to generate quaternary stereocenters.[16][17][18]
Biocatalysis: The Green Chemistry Alternative
For enantiopure β-hydroxy esters, biocatalytic methods present a highly sustainable and efficient alternative to traditional chemical synthesis.[1][2][6] These reactions typically involve the asymmetric reduction of β-keto esters using enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases, often housed within whole-cell systems (like baker's yeast) or as isolated enzymes.[1][2][6]
The key advantages of biocatalysis include:
-
Exceptional Enantioselectivity: Often achieving enantiomeric excesses greater than 99%.[6]
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure.[6]
-
Environmental Sustainability: Utilizes biodegradable catalysts and avoids the use of heavy metals and harsh organic solvents.[6]
While substrate scope can sometimes be limited by enzyme specificity, ongoing research in enzyme engineering is continually expanding the range of accessible molecules.[1] Furthermore, the development of immobilized enzymes and cofactor recycling systems is making these processes more economically viable and scalable for industrial applications.[1][2]
Experimental Protocol: Biocatalytic Reduction of a β-Keto Ester
-
Preparation of the Biocatalyst: A culture of a suitable microorganism (e.g., E. coli expressing a specific reductase) is grown and harvested.
-
Reaction Setup: The β-keto ester substrate is dissolved in a buffer solution, and the biocatalyst (whole cells or isolated enzyme) is added. A co-substrate for cofactor regeneration (e.g., isopropanol) is often included.
-
Incubation: The reaction mixture is incubated with shaking at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24 hours).
-
Work-up and Purification: The biomass is removed by filtration or centrifugation. The product is then extracted from the aqueous phase with an organic solvent, dried, and purified, typically by silica gel chromatography.[6]
Comparative Performance Data
The following table provides a summary of typical performance data for the different methods discussed, using the synthesis of ethyl 3-hydroxybutanoate as a representative example.
| Method | Reagents | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Reformatsky Reaction | Ethyl bromoacetate, Acetaldehyde, Zn | 60-80% | Low to moderate | One-step, tolerant of ester group | Often poor stereocontrol, use of zinc metal |
| Aldol (Boron Enolate) | Propionate ester, Bu₂BOTf, DIPEA, Acetaldehyde | 80-95% | High (syn or anti control) | Predictable and high stereoselectivity | Requires stoichiometric boron reagent, anhydrous conditions |
| Aldol (Titanium Enolate) | Propionate ester, TiCl₄, DIPEA, Benzyloxyacetaldehyde | 80-95% | High (syn control with chelation) | Excellent chelation control for specific substrates | Requires stoichiometric titanium reagent, anhydrous conditions |
| Organocatalysis (Amino/NHC) | α,β-Unsaturated aldehyde, Alcohol, Chiral amine, NHC | 70-90% | High e.e. (often >90%) | Metal-free, mild conditions, high enantioselectivity | Substrate scope can be limited |
| Biocatalysis (KRED) | Ethyl acetoacetate, Ketoreductase, Cofactor | >95% | Excellent e.e. (>99%) | Extremely high enantioselectivity, green conditions | Enzyme specificity, potential for high catalyst cost |
Conclusion: Selecting the Right Reagent for Your Synthesis
The choice of reagent for the synthesis of β-hydroxy esters is a critical decision that depends on the specific goals of the project.
-
For simple, achiral β-hydroxy esters where stereochemistry is not a concern, the Reformatsky reaction offers a straightforward and reliable one-step procedure.[20]
-
When high diastereoselectivity is paramount, boron enolates provide a predictable and highly effective solution, allowing access to either syn or anti isomers depending on the reaction conditions.[10][11]
-
For substrates amenable to chelation, titanium enolates can offer exceptional levels of stereocontrol.[13][14]
-
If a metal-free, enantioselective synthesis is desired, organocatalysis presents an increasingly powerful and versatile option.[16][17][18]
-
For the production of enantiopure β-hydroxy esters, particularly on a larger scale, biocatalysis stands out as a superior method due to its unparalleled selectivity and environmentally benign nature.[1][2][6]
By understanding the causality behind the experimental choices for each of these methods, researchers can make informed decisions to efficiently and effectively synthesize the β-hydroxy ester building blocks required for their research and development endeavors.
References
-
Andrés-Sanz, D., Maiz-Iginitz, A., Bolivar, J. M., Orrego, A. H., Sardon, H., & López-Gallego, F. (2024). Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. Green Chemistry. [Link]
-
Jiang, H., Gschwend, B., Albrecht, Ł., & Jørgensen, K. A. (2010). Organocatalytic Preparation of Simple β-Hydroxy and β-Amino Esters: Low Catalyst Loadings and Gram-Scale Synthesis. Organic Letters, 12(21), 5052–5055. [Link]
-
Wang, D., & Tan, Z. (2006). Asymmetric Syntheses XXVI: Catalytic Enantioselective Syntheses of β-Hydroxy Esters via Double Chiral Induction in Asymmetric Reformatsky Reactions. Synthetic Communications, 27(9), 1469-1475. [Link]
-
Jiang, H., Gschwend, B., Albrecht, L., & Jørgensen, K. A. (2010). Organocatalytic preparation of simple β-hydroxy and β-amino esters: low catalyst loadings and gram-scale synthesis. PubMed. [Link]
-
Andrés-Sanz, D., Maiz-Iginitz, A., Bolivar, J. M., Orrego, A. H., Sardon, H., & López-Gallego, F. (2024). Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. Green Chemistry. [Link]
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Jiang, H., Gschwend, B., Albrecht, Ł., & Jørgensen, K. A. (2010). Organocatalytic Preparation of Simple β-Hydroxy and β-Amino Esters: Low Catalyst Loadings and Gram-Scale Synthesis. Organic Letters, 12(21), 5052–5055. [Link]
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Gao, H. (2016). Studies On The Catalytic Asymmetric Synthesis Of β-hydroxy Carboxylic Acids And β-hydroxy Acid Allkyl Esters Via Decarboxylative Aldol Reaction. Globe Thesis. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
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Ghosh, A. K., & Fidanze, S. (1998). Ester derived titanium enolate aldol reaction: highly diastereoselective synthesis of syn- and anti-propionates. Tetrahedron Letters, 39(48), 8779-8782. [Link]
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Ghosh, A. K., & Fidanze, S. (2000). Ester derived titanium enolate aldol reaction: chelation controlled diastereoselective synthesis of syn-aldols. Journal of the American Chemical Society, 122(26), 6241-6242. [Link]
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Ghosh, A. K., & Kim, J.-H. (2002). Chelation-controlled ester-derived titanium enolate aldol reaction: diastereoselective syn-aldols with mono- and bidentate aldehydes. Tetrahedron Letters, 43(31), 5621-5624. [Link]
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Organic Chemistry Portal. (n.d.). β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. Organic Chemistry Portal. [Link]
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PharmaXChange.info. (2011). Boron Enolates for Aldol Synthesis and Other Reactions. PharmaXChange.info. [Link]
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Ghosh, A. K., & Fidanze, S. (1998). Ester derived titanium enolate aldol reaction: highly diastereoselective synthesis of syn- and anti-propionates. Tetrahedron Letters, 39(48), 8779-8782. [Link]
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Mukaiyama, T. (1982). Tin(II) Enolates in the Aldol, Michael, and Related Reactions. Pure and Applied Chemistry, 54(12), 2455-2466. [Link]
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Making Molecules. (2024). Lithium enolates & enolate equivalents. Making Molecules. [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of Ethyl 2-(1-hydroxycyclobutyl)acetate Derivatives
This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of ethyl 2-(1-hydroxycyclobutyl)acetate derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the structural nuances of this important chemical scaffold and the methodologies to elucidate them. We will explore the rationale behind experimental choices in X-ray crystallography, compare this technique with alternative analytical methods, and provide actionable protocols.
The cyclobutane moiety, though underrepresented in marketed drugs, is gaining significant interest in medicinal chemistry.[1] Its rigid, puckered conformation offers a unique three-dimensional scaffold that can provide advantages in potency, selectivity, and pharmacokinetic profiles compared to more flexible or planar ring systems.[2] Ethyl 2-(1-hydroxycyclobutyl)acetate and its derivatives are valuable building blocks in the synthesis of more complex molecules, making a thorough understanding of their three-dimensional structure paramount for rational drug design. Single-crystal X-ray diffraction is the most powerful and universal method for determining the precise three-dimensional atomic arrangement of molecules, providing invaluable insights into their conformation and intermolecular interactions.[3][4][5]
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles. Each step is critical for obtaining high-quality data that will ultimately lead to an unambiguous structure determination.[6]
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single Crystal Growth
The success of an X-ray crystallographic analysis hinges on the quality of the single crystal. For small organic molecules like ethyl 2-(1-hydroxycyclobutyl)acetate derivatives, several crystallization techniques can be employed.
Objective: To grow single crystals of suitable size and quality for X-ray diffraction (ideally >20 µm in all dimensions).[3]
Methodology: Slow Evaporation
-
Solvent Selection: Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent or solvent mixture. For ethyl 2-(1-hydroxycyclohexyl)acetate, a related compound, solubility is good in organic solvents like alcohols, ethers, and esters.[7] A moderately volatile solvent in which the compound is soluble is ideal. Dichloromethane, ethyl acetate, or a mixture of hexane and ethyl acetate are good starting points.
-
Preparation: Transfer the solution to a small, clean vial. The vial should be loosely capped or covered with parafilm perforated with a few small holes. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. A drawer or a desiccator is often suitable.
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of crystals.
-
Harvesting: Once well-formed crystals are observed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is sparingly soluble (e.g., hexane) and allow them to dry.
Causality: The principle behind slow evaporation is to gradually increase the concentration of the solute beyond its saturation point, forcing the molecules to arrange themselves into a highly ordered crystal lattice. Rapid evaporation leads to the formation of powders or small, poorly-ordered crystals unsuitable for single-crystal X-ray diffraction.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information and are often used in concert for a comprehensive characterization of a new chemical entity.
| Technique | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, intermolecular interactions.[5][8] | Unambiguous structure determination.[5] Provides detailed insight into solid-state packing and conformation. | Requires a suitable single crystal, which can be challenging to grow.[8] Not suitable for amorphous solids or liquids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), and through-space proximity (NOESY).[9][10] | Provides detailed structural information in solution. Non-destructive. Can be used for quantitative analysis.[9] | Provides an average structure in solution; molecules may adopt different conformations than in the solid state. Does not directly provide bond lengths or angles. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues.[9][10] | High sensitivity. Requires very small amounts of sample. Can be coupled with chromatography for mixture analysis. | Does not provide information on stereochemistry or the 3D arrangement of atoms. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., O-H, C=O).[9] | Fast and simple to perform. Can be used for both qualitative and quantitative analysis. | Provides limited information on the overall molecular structure. Spectra can be complex and difficult to interpret for large molecules. |
Interpreting the Crystal Structure: A Case Study Analogy
For a hypothetical derivative of ethyl 2-(1-hydroxycyclobutyl)acetate, an X-ray crystallographic analysis would precisely determine:
-
The conformation of the cyclobutane ring: Is it puckered, and to what extent?
-
The orientation of the ester and hydroxyl groups: Are they axial or equatorial? This can have a significant impact on the molecule's polarity and hydrogen bonding capabilities.
-
Intermolecular interactions: In the solid state, molecules will pack in a way that maximizes favorable interactions. Hydrogen bonds involving the hydroxyl group are expected to be a dominant feature, potentially forming chains or dimers of molecules. The nature of these interactions can influence physical properties like melting point and solubility.
For example, in a co-crystal structure of a cyclobutane derivative with a target protein, the analysis revealed that the cyclobutyl ring fitted well into a specific channel in the binding pocket, allowing for critical hydrogen bonding interactions.[11] This level of detail is only achievable through X-ray crystallography and is crucial for structure-based drug design.
Conclusion
The X-ray crystallographic analysis of ethyl 2-(1-hydroxycyclobutyl)acetate derivatives is an indispensable tool for elucidating their precise three-dimensional structures. This information is fundamental for understanding their chemical behavior and for guiding the design of new therapeutic agents. While other analytical techniques like NMR and mass spectrometry provide valuable and complementary data, X-ray crystallography remains the gold standard for determining the atomic arrangement in the solid state. The protocols and comparative insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this powerful technique in their drug discovery and development endeavors.
References
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Wuitschik, G. et al. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Angewandte Chemie International Edition, 56(44), 13774-13778. [Link]
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Springer Nature. X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
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Steffens, A. M. et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 55-66. [Link]
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University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
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Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]
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Phung, T. D. et al. Synthesis and Structural Characterization of Hydroxy Butyl-β-cyclodextrin. Asian Journal of Chemistry, 37(8), 1-8. [Link]
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Excillum. Small molecule crystallography. Excillum. [Link]
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Phung, T. D. et al. Synthesis and Structural Characterization of Hydroxy Butyl-β-cyclodextrin. ResearchGate. [Link]
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Excillum. Small molecule crystallography. Excillum. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
